Phenol, 2,2'-thiobis-
Description
Historical Context and Evolution of Thiobisphenol Research
The study of thiobisphenols is rooted in the broader exploration of phenolic compounds and their derivatives. Early research was often driven by the need for materials with enhanced stability and functionality. The synthesis of 2,2'-thiodiphenol can be achieved through the reaction of phenol (B47542) with sulfur dichloride under controlled conditions. vulcanchem.com Over the years, research has expanded to include a variety of substituted thiobisphenols, created by reacting different phenol derivatives with sulfur-containing reagents. chemicalbook.comnih.gov This has led to the development of a diverse family of molecules with tailored properties. The evolution of analytical techniques, such as spectroscopy and chromatography, has been instrumental in characterizing these compounds and understanding their structure-property relationships. mdpi.comresearchgate.net
Significance of Sulfur-Bridged Phenolic Compounds in Contemporary Chemical Science
Sulfur-bridged phenolic compounds, including Phenol, 2,2'-thiobis- and its derivatives, hold a prominent place in modern chemical science due to their versatile applications. A key area of interest is their function as antioxidants. researchgate.netmdpi.com The sulfur bridge and the phenolic hydroxyl groups work in concert to scavenge free radicals, thereby preventing oxidative degradation in a wide range of materials, including polymers and lubricants. researchgate.netsmolecule.com This antioxidant capability is crucial for enhancing the lifespan and performance of these products.
Furthermore, the unique electronic and structural features of these compounds make them valuable in the synthesis of more complex molecules. For instance, they can serve as ligands in coordination chemistry, forming stable complexes with various metal ions. nih.govmdpi.com The ability of the sulfur and oxygen atoms to coordinate with metals opens up possibilities for creating novel catalysts and materials with interesting electronic and magnetic properties. The isosteric replacement of oxygen with sulfur in some naturally occurring phenols has been shown to enhance their antioxidant activity. mdpi.com
Scope and Objectives of Current Research on Phenol, 2,2'-thiobis-
Contemporary research on Phenol, 2,2'-thiobis- and its analogues is multifaceted, with several key objectives. A primary focus remains on the development of novel and more efficient antioxidants. researchgate.net Researchers are exploring how modifications to the phenolic rings, such as the introduction of bulky substituents, can enhance their radical-scavenging capabilities and improve their compatibility with different polymer matrices. researchgate.netchemblink.com
Another significant research direction involves the exploration of their biological activities. Studies have investigated the potential of thiobisphenol derivatives in various biological applications. For example, certain derivatives have been studied for their antimicrobial and antifungal properties. chemicalbook.comresearchgate.net The interaction of these compounds with biological systems is an active area of investigation, with studies exploring their potential as enzyme inhibitors or modulators of cellular processes. researchgate.netnih.gov
The synthesis of new polymers and materials based on thiobisphenol building blocks is also a vibrant area of research. researchgate.net By incorporating the thiobisphenol moiety into polymer backbones, scientists aim to create materials with enhanced thermal stability, flame retardancy, and other desirable properties. researchgate.net The development of advanced analytical methods continues to be crucial for characterizing these new materials and understanding their performance. mdpi.comresearchgate.net
Interactive Data Tables
Physicochemical Properties of Phenol, 2,2'-thiobis- and a Derivative
| Property | Phenol, 2,2'-thiobis- | 4,4',6,6'-Tetra-tert-butyl-2,2'-thiobisphenol |
| CAS Number | 13693-59-9 nih.gov | 3293-91-2 chemblink.com |
| Molecular Formula | C12H10O2S nih.gov | C28H42O2S chemblink.com |
| Molecular Weight | 218.27 g/mol nih.gov | 442.70 g/mol chemblink.com |
| Melting Point | Not Reported | 218.60 °C chemblink.com |
| Boiling Point | Not Reported | 512.84 °C (Calculated) chemblink.com |
| Density | Not Reported | 1.1 ± 0.1 g/cm³ (Calculated) chemblink.com |
Key Research Findings on Thiobisphenol Derivatives
| Research Area | Finding | Reference |
| Antioxidant Activity | Tert-octyl derivatives are effective antioxidants in polymers like polyethylene (B3416737) and PVC. | vulcanchem.com |
| Biological Activity | Fenticlor, a chlorinated derivative, exhibits broad-spectrum antimicrobial action against bacteria, fungi, and yeasts. | chemicalbook.com |
| Material Science | Incorporation into benzoxazine (B1645224) resins can lead to materials with improved thermal stability. | researchgate.net |
| Coordination Chemistry | Silylated forms react with pentavalent halides to form six-coordinate phosphorus complexes. | nih.gov |
| Environmental Studies | Some substituted phenols are under review by regulatory agencies for their environmental and health impacts. | canada.ca |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyphenyl)sulfanylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDLRWQLBOJPEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)SC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065585 | |
| Record name | Phenol, 2,2'-thiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13693-59-9 | |
| Record name | 2,2′-Thiobis[phenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13693-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Thiobis(phenol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013693599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-hydroxyphenyl)sulfide | |
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| Record name | Phenol, 2,2'-thiobis- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,2'-thiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2′-Thiobis[phenol] | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH3EAR2XH5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways
Direct Synthesis Routes for Phenol (B47542), 2,2'-thiobis-
The formation of the 2,2'-thiobisphenol scaffold is most commonly achieved through electrophilic substitution on the phenol ring.
The primary and most direct method for synthesizing Phenol, 2,2'-thiobis- and its substituted derivatives is the reaction of a phenol with sulfur dichloride (SCl₂). vulcanchem.comscconline.org This reaction is a form of electrophilic aromatic substitution where the sulfur of the SCl₂ acts as the electrophile, attacking the electron-rich ortho positions of two phenol molecules.
The reaction conditions can be tuned depending on the reactivity of the starting phenol. For simple phenol, the reaction proceeds readily. However, for phenols substituted with multiple electron-withdrawing groups, such as chlorine atoms, a Lewis acid catalyst like aluminum chloride (AlCl₃) may be required to facilitate the condensation. scconline.org Similarly, for the synthesis of sterically hindered analogues like 2,2'-thiobis(4,6-di-tert-butylphenol), a Lewis acid such as anhydrous zinc chloride (ZnCl₂) can be employed as a catalyst. thieme-connect.de The reaction is typically performed in a suitable solvent, such as toluene (B28343).
Table 1: Examples of Sulfur Dichloride-Mediated Synthesis of Phenol, 2,2'-thiobis- Analogues
| Starting Phenol | Catalyst | Product | Reference |
|---|---|---|---|
| Phenol | None | Phenol, 2,2'-thiobis- | vulcanchem.com |
| 2,4-di-tert-butylphenol | Anhydrous ZnCl₂ | 2,2'-thiobis(4,6-di-tert-butylphenol) | thieme-connect.de |
| Phenols with >1 Cl | Aluminum chloride | Chloro-substituted 2,2'-thiobis-phenols | scconline.org |
| Phenol | p-toluenesulfonic acid | 4,4'-Thiodiphenol (B147510)* |
Note: While this example forms the 4,4'-isomer, it demonstrates the catalytic approach in thioether formation from phenols and SCl₂.
Beyond the use of sulfur dichloride, other methods have been established for the synthesis of thiobisphenols. One notable alternative involves the reaction of a suitably substituted phenol with elemental sulfur in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate. smolecule.com This method is particularly useful for preparing specific isomers and substituted analogues. The synthesis of 2,2'-Thiobis(4,6-di-sec-pentylphenol) (B13772405), for instance, involves reacting 4,6-di-sec-pentylphenol with sulfur in a basic medium. smolecule.com The product is then typically isolated and purified via distillation or crystallization. smolecule.com
Derivatization Strategies for Phenol, 2,2'-thiobis- Analogues
The Phenol, 2,2'-thiobis- molecule offers several reactive sites for further chemical modification: the sulfur atom, the phenolic hydroxyl groups, and the aromatic rings themselves. These sites allow for a wide range of derivatization strategies.
A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant. organic-chemistry.orgorganic-chemistry.orgresearchgate.net The reaction can be controlled to yield either the sulfoxide (B87167) or the sulfone. For example, using tantalum carbide as a catalyst with 30% hydrogen peroxide favors the formation of sulfoxides, while niobium carbide under similar conditions promotes the formation of sulfones. organic-chemistry.orgorganic-chemistry.org Other reagents like ceric ammonium (B1175870) nitrate (B79036) supported on silica (B1680970) gel with sodium bromate, or urea-hydrogen peroxide adducts, have also been used effectively for the oxidation of sulfides to sulfoxides and sulfones. organic-chemistry.orgorganic-chemistry.org The choice of oxidant and reaction conditions allows for chemoselective oxidation, often without affecting other functional groups in the molecule. researchgate.net
Table 2: Oxidation of Thioethers to Sulfoxides and Sulfones
| Substrate | Oxidizing System | Product | Key Features | Reference |
|---|---|---|---|---|
| Various Sulfides | H₂O₂ / Tantalum Carbide | Sulfoxides | High yield, catalyst is reusable. | organic-chemistry.orgorganic-chemistry.org |
| Various Sulfides | H₂O₂ / Niobium Carbide | Sulfones | High yield, catalyst is reusable. | organic-chemistry.orgorganic-chemistry.org |
| Various Sulfides | Urea-Hydrogen Peroxide (UHP) | Sulfoxides and Sulfones | Solid-state, inexpensive reagent. | organic-chemistry.orgorganic-chemistry.org |
The synthesis of thiol derivatives from thiobisphenols can be approached through the reduction of the corresponding sulfoxide. The sulfoxide of 2,2'-sulfinyl-bis(4-methylphenol) can be reduced back to its thioether derivative, 2,2'-thio-bis(4-methylphenol), using a Zn/AcOH/SiO₂ system under microwave irradiation. researchgate.net While direct reduction of the thioether bridge to form two separate phenol-thiol molecules is less commonly documented, synthetic routes to prepare thiol-modified phenol derivatives often start from allyl-modified precursors. beilstein-journals.org These precursors undergo a radical addition of thioacetic acid followed by hydrolysis to yield the final thiol-functionalized phenols. beilstein-journals.org
The phenolic hydroxyl groups are key functional handles for derivatization. They are acidic and can be easily deprotonated to form phenolate (B1203915) anions, which are potent nucleophiles. libretexts.orglibguides.com
These hydroxyl groups readily react with reagents like acetic anhydride (B1165640) to form ester derivatives, such as phenyl acetate (B1210297). libretexts.orgresearchgate.net This reaction can be carried out by adding acetic anhydride and a base like potassium carbonate to the phenol. researchgate.net
Furthermore, the nucleophilic phenolate can participate in Williamson ether synthesis and other Sₙ2 reactions. libretexts.orglibguides.com A more complex derivatization involves the condensation reaction of 2,2'-thio-bis[4-methylphenol] with isatoic anhydride in the presence of potassium carbonate to yield a novel symmetrical bisamine derivative. researchgate.net These hydroxyl groups have also been used to graft the molecule onto polymer backbones, for instance, by reacting with isocyanates to form polyurethane linkages, creating macromolecular antioxidants. researchgate.net
Synthesis of Substituted Phenol, 2,2'-thiobis- Derivatives
The synthesis of substituted Phenol, 2,2'-thiobis- derivatives is achieved through various chemical strategies, primarily involving the reaction of substituted phenols with a sulfur source. The specific substituents on the phenol rings can be introduced either before or after the formation of the thioether bridge, leading to a wide array of derivatives with tailored properties.
A common approach involves the direct reaction of a substituted phenol with sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂). For instance, 4,4'-thiodiphenol, a key intermediate, can be synthesized by reacting phenol with sulfur dichloride in a solvent like toluene at around 40°C, often with an acid catalyst to drive the reaction to completion. Similarly, substituted phenols such as p-cresol (B1678582) can be treated with thionyl chloride (SOCl₂) in the presence of a Lewis acid like anhydrous aluminum chloride to first yield the corresponding sulfinyl-bis-phenol, which can then be reduced to the desired thiobisphenol derivative. researchgate.net
Another versatile method is the condensation reaction of a pre-formed thiobisphenol with other reagents to create more complex derivatives. For example, a novel symmetrical bisamine derivative, 2,2'-thio-bis[(4-methylphenyl)-2-aminobenzoate], was synthesized through the condensation of 2,2'-thio-bis[4-methylphenol] with isatoic anhydride. researchgate.net This reaction was conducted in acetonitrile (B52724) under reflux conditions using potassium carbonate (K₂CO₃) as a base. researchgate.net
Furthermore, polymeric and macromolecular derivatives have been prepared by incorporating the thiobisphenol moiety into larger structures. One such method involves binding 2,2'-thiobis(4-methyl-6-tert-butylphenol) onto a polymer backbone like hydroxyl-terminated polybutadiene (B167195) (HTPB). researchgate.netresearchgate.net This is typically achieved using a linking agent, such as isophorone (B1672270) diisocyanate (IPDI), in a multi-step nucleophilic addition reaction. researchgate.netresearchgate.net
The synthesis of various substituted derivatives is summarized in the table below.
| Derivative Name | Precursors | Reagents/Conditions | Reference |
| 4,4'-Thiodiphenol | Phenol, Sulfur dichloride (SCl₂) | Toluene, 40°C, p-toluenesulfonic acid | |
| 2,2'-Thio-bis(4-methylphenol) | p-Cresol, Thionyl chloride (SOCl₂) | Anhydrous AlCl₃, followed by reduction (e.g., Zn/AcOH) | researchgate.netresearchgate.net |
| 2,2'-Thio-bis[(4-methylphenyl)-2-aminobenzoate] | 2,2'-Thio-bis[4-methylphenol], Isatoic anhydride | K₂CO₃, Acetonitrile, Reflux | researchgate.net |
| Polymeric HTPB-bound 2,2'-thiobis(4-methyl-6-tert-butylphenol) | 2,2'-thiobis(4-methyl-6-tert-butylphenol), Hydroxyl-terminated polybutadiene (HTPB) | Isophorone diisocyanate (IPDI), Dibutyltin (B87310) dilaurate (DBTDL) catalyst | researchgate.netresearchgate.net |
| 2,2'-Thiobis(4,6-di-sec-pentylphenol) | 4,6-di-sec-pentylphenol, Sulfur | Base (e.g., NaOH or K₂CO₃) | smolecule.com |
Optimization of Reaction Conditions and Yield
Optimizing reaction conditions is critical for maximizing the yield and purity of Phenol, 2,2'-thiobis- and its derivatives. Key parameters that are manipulated include catalyst selection, solvent systems, temperature, and pressure.
Catalyst Selection and Regioselectivity
The choice of catalyst is fundamental in directing the synthesis towards the desired product and achieving high conversion rates. In the synthesis of thiobisphenols via Friedel-Crafts type reactions, Lewis acids such as anhydrous aluminum chloride are commonly employed. researchgate.net For the formation of 4,4'-thiodiphenol from phenol and sulfur dichloride, an acid catalyst like p-toluenesulfonic acid (at a loading of 0.5 mol%) has been shown to drive the reaction to over 99% conversion.
In the synthesis of more complex derivatives, other catalytic systems are utilized. For instance, the synthesis of polymeric derivatives bound to HTPB uses dibutyltin dilaurate (DBTDL) as a catalyst for the nucleophilic addition reaction involving isophorone diisocyanate. researchgate.netresearchgate.net Research has also explored the use of vanadium complexes with thiobisphenol ligands as pro-catalysts for ethylene (B1197577) polymerization, demonstrating the role of these compounds in catalytic systems. nih.gov The regioselectivity of these reactions—determining the position of the sulfur bridge on the phenol rings—is often controlled by the directing effects of the substituents already present on the phenol precursor.
Solvent Effects in Synthesis
The solvent system plays a crucial role in reaction kinetics, product yield, and purification. In the synthesis of a 4,4'-thiodiphenol-based epoxy compound, toluene was found to be an optimal solvent for providing good phase separation, while more polar solvents like acetone (B3395972) could accelerate the reaction rate but complicated the subsequent purification process. For the synthesis of a nickel complex of 2,2'-thiobis(4-tert-octylphenol), a biphasic system of a hydrocarbon organic solvent (like toluene) and a water-miscible solvent (like N-Methyl pyrrolidone) was introduced to improve reaction stability and product quality. google.com
In other preparations, such as the condensation reaction to form a bisamine derivative, acetonitrile served as a suitable solvent. researchgate.net The synthesis of poly(ester-imide)s from a thiobisphenol derivative utilized a mixture of N,N-dimethyl formamide (B127407) (DMF) and pyridine. nih.gov The solubility of the resulting polymers was found to be high in polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). nih.gov
Temperature and Pressure Control
Temperature is a critical parameter that significantly influences reaction rates and selectivity. Specific temperature control is essential for achieving high yields and minimizing side reactions. For example, the formation of 4,4'-thiodiphenol is conducted at 40°C, while its subsequent reaction with epichlorohydrin (B41342) is performed at 80°C. The pyrolysis step in one synthesis of 2-naphthalenethiol (B184263) from a phenol derivative requires a much higher temperature of 270–275°C. orgsyn.org In the synthesis of polymeric derivatives, reactions are often carried out at distinct temperatures for different steps, such as 35°C for the initial reaction and 70°C for the subsequent step, to control the reactivity of different functional groups. researchgate.netresearchgate.net
Pressure control becomes particularly important when reactants or products have close boiling points, as it allows for precise separation and purification through distillation. whiterose.ac.uk While specific pressure data is not always detailed in laboratory-scale syntheses, industrial-scale production often relies on precise pressure control, for example, during short-path distillation to purify products at high temperatures (e.g., 150–160°C) under reduced pressure (0.5 mmHg).
| Parameter | Condition | Reaction | Purpose | Reference |
| Temperature | 40°C | Thioether formation (Phenol + SCl₂) | Optimize conversion | |
| Temperature | 80°C | Epoxidation (Thiodiphenol + Epichlorohydrin) | Control reaction rate | |
| Temperature | 70°C & 180 min | Thiol-ene click reaction for PHPB synthesis | Optimal conditions for high hydroxyl value | researchgate.net |
| Temperature | 140-160°C | Synthesis of triazine-bridged thiobisphenols | Drive reaction in organic solvent | googleapis.com |
| Pressure | 0.5 mmHg | Short-path distillation of a thiobisphenol-based epoxy | Purification of high-boiling point product |
Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis)
Modern synthetic methods are being applied to improve the efficiency and environmental footprint of chemical reactions. Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient synthesis of various organic compounds, including derivatives related to Phenol, 2,2'-thiobis-.
One notable application is the reduction of 2,2'-sulfinyl-bis(4-methylphenol) to its corresponding thio derivative, 2,2'-thio-bis(4-methylphenol). researchgate.net This transformation was successfully accomplished using a zinc/acetic acid/silica gel system under microwave irradiation, offering a potentially faster and more efficient alternative to conventional heating methods. researchgate.net
Microwave irradiation has also been demonstrated as a highly effective, catalyst-free method for the acylation of phenols and thiophenols using acetic anhydride. nih.gov This technique leads to excellent yields (often >90%) in very short reaction times and simplifies product isolation, reducing the need for chromatography and toxic solvents. nih.gov Research on the microwave-assisted synthesis of other heterocyclic compounds, such as tetrahydro-1,3-thiazepines from thioamido alcohols, further showcases the advantages of this technology, including significantly reduced reaction times and high yields under solvent-free conditions. beilstein-journals.org These findings suggest that microwave-assisted techniques hold significant promise for optimizing the synthesis of Phenol, 2,2'-thiobis- and its derivatives.
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanisms underlying the synthesis of Phenol, 2,2'-thiobis- derivatives is key to controlling the reaction outcome and designing new synthetic routes. The formation of the thioether bridge typically proceeds through an electrophilic aromatic substitution mechanism. In this process, a sulfur-containing electrophile, generated from reagents like SCl₂ or SOCl₂ with a Lewis acid, attacks the electron-rich phenol ring. The position of the attack (ortho or para to the hydroxyl group) is governed by the directing effects of the hydroxyl group and other substituents on the ring.
For more complex transformations involving thiobisphenol derivatives, the mechanisms can be more varied. For instance, in the synthesis of thiobisphenol-based epoxy resins, the mechanism involves the ring-opening of an epoxide (like epichlorohydrin) by the nucleophilic phenoxide ion. This is followed by a base-induced intramolecular cyclization to form the new epoxide ring.
Mechanistic studies have also shed light on the reactivity of the thiobisphenol structure itself. In the formation of metal complexes, the thioether sulfur atom can act as a bridging ligand, facilitating the assembly of binuclear metal centers. vulcanchem.com In the context of their application as antioxidants, the mechanism involves the phenolic hydroxyl group. Phenolic antioxidants act by donating a hydrogen atom to chain-carrying peroxyl radicals, thereby terminating the radical chain reaction of oxidation. researchgate.net The thioether bridge can also participate in antioxidant activity by decomposing hydroperoxides into non-radical products.
Advanced Structural Characterization and Analytical Techniques
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are fundamental in confirming the identity and purity of Phenol (B47542), 2,2'-thiobis-. Each technique provides unique information about the molecule's functional groups and atomic arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For derivatives of Phenol, 2,2'-thiobis-, both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the molecular framework. researchgate.netresearchgate.net
In ¹H NMR spectroscopy, the chemical shifts of the aromatic protons and the hydroxyl (-OH) protons provide key information. The aromatic protons typically appear as a complex multiplet in the region of δ 6.6-8.0 ppm, while the phenolic hydroxyl proton signal is often a broad singlet, with its position dependent on the solvent and concentration. dergipark.org.tr
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments within the molecule. The spectra would show distinct signals for the carbon atoms bonded to the hydroxyl group, the carbon atom bonded to the sulfur atom, and the other aromatic carbons. dergipark.org.tr Structures of derivatives such as 2,2'-thio-bis[4-methylphenol] and various Schiff bases have been confirmed using these NMR techniques. researchgate.netdergipark.org.tr
Table 1: Typical NMR Spectroscopic Data for Phenol, 2,2'-thiobis- Derivatives
| Nucleus | Type of Proton/Carbon | Typical Chemical Shift (δ, ppm) |
| ¹H | Aromatic (Ar-H) | 6.6 - 8.0 |
| Phenolic (Ar-OH) | Variable, often broad | |
| ¹³C | Aromatic (C-O) | 152 - 156 |
| Aromatic (C-S) | ~127 | |
| Aromatic (C-H, C-C) | 115 - 148 |
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Phenol, 2,2'-thiobis-, the IR spectrum is characterized by several key absorption bands. The structures of its derivatives are routinely confirmed using Fourier-transform infrared (FT-IR) spectroscopy. researchgate.netresearchgate.net
The most prominent feature is a broad absorption band typically found in the 3000-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. dergipark.org.tr Other significant peaks include those for aromatic C-H stretching (around 3000-3100 cm⁻¹), aromatic C=C ring stretching (in the 1450-1620 cm⁻¹ region), and C-O stretching (around 1200-1260 cm⁻¹). dergipark.org.tr
Table 2: Characteristic Infrared Absorption Frequencies for Phenol, 2,2'-thiobis-
| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) |
| Phenolic O-H | Stretching, H-bonded | 3000 - 3600 (Broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Ring Stretching | 1450 - 1620 |
| Phenolic C-O | Stretching | 1200 - 1260 |
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it also serves to separate the compound from a mixture before analysis. phytopharmajournal.com
For Phenol, 2,2'-thiobis-, the electron ionization (EI) mass spectrum shows a distinct molecular ion peak ([M]⁺) corresponding to its molecular weight. nih.gov GC-MS analysis identifies the parent compound by its mass-to-charge ratio (m/z). The primary peak observed is at m/z 218, which confirms the molecular weight of C₁₂H₁₀O₂S. nih.gov Other significant peaks are observed at m/z 217 and 219, corresponding to fragmentation patterns and isotopic distribution. nih.gov This technique is highly effective for identifying the compound even in complex mixtures, such as environmental or biological samples. phytopharmajournal.com
Table 3: GC-MS Data for Phenol, 2,2'-thiobis-
| Parameter | Value | Source |
| Molecular Formula | C₁₂H₁₀O₂S | PubChem nih.gov |
| Molecular Weight | 218.27 g/mol | PubChem nih.gov |
| Molecular Ion Peak (m/z) | 218 | PubChem nih.gov |
| Second Highest Peak (m/z) | 217 | PubChem nih.gov |
| Third Highest Peak (m/z) | 219 | PubChem nih.gov |
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the aromatic rings and the C-S-C sulfide (B99878) linkage in Phenol, 2,2'-thiobis-. The technique can detect chromophoric structures at very low concentrations. usda.gov
X-ray Diffraction Studies
Single crystal X-ray diffraction provides an unambiguous determination of the absolute molecular structure. ncl.ac.uk While obtaining suitable single crystals can be challenging, the resulting data is unparalleled in its detail.
Crystallographic data for the parent compound, Phenol, 2,2'-thiobis-, is available in the Cambridge Structural Database (CCDC). nih.gov Furthermore, detailed studies have been performed on closely related derivatives. For example, the structure of 2,2′-thio-bis(4-methyl phenol) was confirmed by single crystal X-ray diffraction. researchgate.net The analysis revealed that this derivative crystallizes in the orthorhombic system with the space group P 212121. researchgate.net Such studies confirm the connectivity of the two phenyl rings through the sulfur atom and detail the specific bond angles and lengths within the molecule, providing a complete picture of its solid-state conformation.
Table 4: Single Crystal X-ray Diffraction Data for 2,2′-thio-bis(4-methyl phenol)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P 212121 |
| Unit Cell Dimension (a) | 9.021(1) Å |
| Unit Cell Dimension (b) | 10.523(2) Å |
| Unit Cell Dimension (c) | 13.607(2) Å |
| Molecules per Unit Cell (Z) | 4 |
Data from a study on a closely related derivative, providing insight into the core structure's crystallography. researchgate.net
Powder X-ray Diffraction for Polymorph Identification and Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is an essential technique for the solid-state characterization of crystalline materials like "Phenol, 2,2'-thiobis-" and its derivatives. It provides information on the crystalline phase, polymorphs, and unit cell dimensions. Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical aspect as different polymorphs can exhibit distinct physical properties.
Research on substituted thiobisphenols has demonstrated the utility of PXRD in identifying new polymorphic forms. For instance, a study of 2,2′-Thiobis(4-methyl-6-tert-butylphenol), a substituted derivative, revealed the existence of a new polymorph. researchgate.net The analysis showed that this compound crystallizes in the monoclinic system, which was distinct from a structurally similar methylene-bridged analogue that crystallizes in the orthorhombic system. researchgate.net This highlights the sensitivity of PXRD in distinguishing subtle structural differences that define unique crystalline phases.
The data obtained from a PXRD pattern, specifically the peak positions (2θ) and intensities, serve as a fingerprint for a specific crystalline phase. By refining these data, key crystallographic parameters can be determined.
| Parameter | Value |
|---|---|
| Compound | 2,2′-Thiobis(4-methyl-6-tert-butylphenol) |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| Unit Cell Parameter (a) | 0.8278(2) nm |
| Unit Cell Parameter (b) | 1.2968(4) nm |
| Unit Cell Parameter (c) | 1.9493(7) nm |
| Unit Cell Angle (β) | 90.93(2)° |
Analysis of Crystal Packing and Intermolecular Interactions
The spatial arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. For "Phenol, 2,2'-thiobis-", these interactions primarily include hydrogen bonds, van der Waals forces (including London dispersion forces), and potentially weaker C–H⋯S or C–H⋯π interactions. libretexts.orgnih.gov The analysis of these forces is crucial for understanding the stability and physical properties of the crystalline solid.
Single-crystal X-ray diffraction is the definitive method for elucidating crystal packing. It provides precise atomic coordinates, from which intermolecular distances and angles can be calculated to identify and characterize non-covalent interactions. nih.gov In derivatives of "Phenol, 2,2'-thiobis-", the hydroxyl (-OH) groups are primary sites for hydrogen bonding, acting as both donors and acceptors. nih.gov Furthermore, studies on related structures have identified the presence of intramolecular O-H⋯π hydrogen bonds, where the hydroxyl hydrogen interacts with the π-electrons of the adjacent aromatic ring. researchgate.net
Chromatographic and Separative Methodologies
Chromatographic techniques are indispensable for the separation, identification, and quantification of "Phenol, 2,2'-thiobis-" and its derivatives, as well as for analyzing its purity and its presence in complex mixtures or polymeric materials.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the leading method for assessing the purity and performing quantitative analysis of "Phenol, 2,2'-thiobis-" and related compounds. nih.gov The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
For phenolic compounds, reversed-phase HPLC (RP-HPLC) is most commonly employed. nih.govsielc.com In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., phosphoric or formic acid) to control the ionization of the phenolic hydroxyl groups and ensure sharp, symmetrical peaks. nih.govsielc.com Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte as it elutes from the column. nih.govlgcstandards.com
The method's versatility allows it to be adapted for various substituted thiobisphenols, making it suitable for quality control and stability studies.
| Compound | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| 2,2'-Thiobis[6-tert-butyl-p-cresol] | Newcrom R1 (RP) | Acetonitrile (MeCN), Water, and Phosphoric Acid | Not Specified | sielc.com |
| Phenol, 2,2'-thiobis[4,6-dichloro-] | ReproSil 100 C18 | Not Specified | DAD | lgcstandards.com |
| 4,4′-Thiobis(2-tert-butyl-5-methylphenol) | Not Specified | Not Specified | HPLC (area %) | sigmaaldrich.com |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of phenolic compounds like "Phenol, 2,2'-thiobis-" by GC is challenging due to their high polarity and low volatility, which can lead to poor peak shape and thermal degradation in the GC inlet. nih.gov
To overcome these limitations, phenols are typically converted into more volatile and less polar derivatives prior to GC analysis. epa.govuw.edu.pl This derivatization step is crucial for achieving good chromatographic resolution and sensitivity. The resulting derivatives are then separated on a capillary column (e.g., DB-5) and detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). epa.govmatec-conferences.org GC-MS is particularly advantageous as it provides structural information, aiding in the definitive identification of the analytes. matec-conferences.org
Gel Permeation Chromatography (GPC) for Polymeric Derivatives
When "Phenol, 2,2'-thiobis-" or its derivatives are incorporated into a polymer backbone to create macromolecular antioxidants, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the essential technique for characterization. researchgate.netresearchgate.netijprajournal.com GPC separates molecules based on their hydrodynamic volume, or size, in solution. lcms.cz
This technique is not used to analyze the small molecule itself, but rather the large polymer to which it has been attached. GPC is used to confirm the successful grafting of the thiobisphenol unit onto the polymer chain by observing an increase in molecular weight compared to the original polymer. researchgate.netresearchgate.net It is also the primary method for determining the molecular weight distribution (including the number-average molecular weight, Mn, weight-average molecular weight, Mw, and polydispersity index, PDI) of the final polymeric product. researchgate.netijprajournal.com This information is critical as the molecular weight distribution significantly influences the physical and antioxidant properties of the polymer.
Research has shown the use of GPC to characterize novel polymeric antioxidants where a derivative, 2,2'-thiobis(4-methyl-6-tert-butylphenol), was successfully bound to a hydroxyl-terminated polybutadiene (B167195) (HTPB) polymer. researchgate.netresearchgate.net
Derivatization Techniques for Enhanced Chromatographic Detection
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for chromatographic analysis. gcms.cz For "Phenol, 2,2'-thiobis-", this is particularly important for both GC and HPLC to enhance volatility, improve peak shape, and increase detection sensitivity. nih.govscirp.org
For Gas Chromatography (GC): The primary goal is to mask the polar hydroxyl groups to increase volatility and thermal stability. uw.edu.pl A common method is methylation, which converts the phenolic -OH groups into methoxy (B1213986) (-OCH₃) ethers. uw.edu.pl Another approach involves acylation, for example, using acetic anhydride (B1165640) to form acetate (B1210297) esters. gnest.org For enhanced sensitivity with an Electron Capture Detector (ECD), derivatization with reagents like pentafluorobenzyl bromide (PFBBr) to form pentafluorobenzyl ethers is employed. epa.gov
For High-Performance Liquid Chromatography (HPLC): While phenols have native UV absorbance, derivatization can be used to attach a chromophore or fluorophore to the molecule, significantly enhancing detection sensitivity. scirp.org This is especially useful for trace-level analysis. For instance, pre-column derivatization of phenols with a fluorescent labeling agent like 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) allows for highly sensitive detection using an HPLC-fluorescence detector. scirp.org
| Technique | Reagent | Derivative Formed | Purpose | Reference |
|---|---|---|---|---|
| GC | Diazomethane or other methylating agents | Methyl ethers | Increase volatility, improve peak shape | epa.govuw.edu.pl |
| GC | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ethers | Increase volatility and ECD sensitivity | epa.gov |
| GC | Acetic anhydride | Acetate esters | Increase volatility | gnest.org |
| HPLC | DMEQ-COCl | Fluorescent DMEQ-esters | Enhance sensitivity via fluorescence detection | scirp.org |
Coordination Chemistry of Phenol, 2,2 Thiobis Ligands
Synthesis of Metal Complexes Utilizing Phenol (B47542), 2,2'-thiobis- Derivatives as Ligands
The synthesis of metal complexes with Phenol, 2,2'-thiobis- and its derivatives often involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The nature of the resulting complex, whether mononuclear or dinuclear, and the coordination environment around the metal center can be influenced by the reaction conditions, the stoichiometry of the reactants, and the specific substituents on the phenol rings.
Preparation of Mono- and Dinuclear Complexes
The flexible nature of the thiobis(phenol) backbone allows for the formation of both mono- and dinuclear metal complexes. Mononuclear complexes are typically formed when the ligand coordinates to a single metal center, often in a bidentate or tridentate fashion. For instance, the reaction of a bis(phenol) ligand with a metal salt in a 1:1 or 2:1 ligand-to-metal ratio can yield mononuclear species.
Dinuclear complexes, on the other hand, arise when two metal centers are bridged by one or more thiobis(phenol) ligands. The formation of dinuclear structures is a notable feature of this ligand system, facilitated by the ability of the phenolate (B1203915) oxygen atoms to bridge two metal ions. For example, the reaction of biphenyl-2,2'-dithiolate with a nickel(II) salt can lead to the formation of a dinuclear complex, [Ni₂L₃]²⁻. nih.gov Similarly, dinuclear iridium(III) complexes have been synthesized, where the dinuclear design has been shown to enhance phosphorescence rates compared to their mononuclear counterparts. researchgate.net The choice of solvent and reaction temperature can also play a crucial role in directing the synthesis towards either mono- or dinuclear products. mdpi.com
The synthesis of these complexes can be achieved through various methods, including one-pot reactions and stepwise approaches. mdpi.comresearchgate.net For example, a one-pot Mannich reaction can be used to synthesize the ligand itself, which is then reacted with a metal precursor to form the complex. researchgate.net In other cases, a stepwise approach involving the initial synthesis and isolation of the ligand followed by its reaction with a metal salt is employed. rug.nl
Incorporation of Diverse Metal Centers (e.g., Aluminum, Nickel)
Phenol, 2,2'-thiobis- and its derivatives have demonstrated their capability to coordinate with a wide range of metal ions. This versatility stems from the presence of both soft (sulfur) and hard (oxygen) donor atoms in the ligand framework.
Aluminum Complexes: The coordination chemistry of aluminum with non-innocent ligands, including those with phenol moieties, has been an area of significant interest. nih.gov The synthesis of aluminum complexes often involves the reaction of the ligand with an aluminum alkyl or halide precursor. researchgate.net For example, the reaction of an amino-bis(phenol) ligand with aluminum precursors can yield well-defined aluminum complexes. researchgate.net The resulting complexes can exhibit varying coordination geometries depending on the steric bulk of the ligand and the reaction conditions. The use of bulky substituents on the phenol rings can favor the formation of monomeric, coordinatively unsaturated aluminum complexes. nih.gov
Nickel Complexes: Nickel complexes of thiobis(phenol) and related ligands have been extensively studied. nih.govnih.govresearchgate.net The synthesis of nickel(II) complexes can be achieved by reacting a nickel(II) salt, such as NiCl₂, with the deprotonated ligand. nih.gov The resulting complexes often adopt a square planar geometry, which is a common coordination environment for Ni(II) with sulfur-containing ligands. nih.gov Both mononuclear and polynuclear nickel complexes have been prepared, with the nuclearity being influenced by the ligand-to-metal ratio and the specific ligand structure. nih.govresearchgate.net For instance, a family of polynuclear nickel(II) complexes, including Ni₄, Ni₅, and Ni₆ species, has been synthesized using bisphenol-containing ligands with varying donor atoms. researchgate.net
The following table summarizes the synthesis of representative metal complexes with Phenol, 2,2'-thiobis- type ligands:
| Metal Center | Ligand Type | Synthetic Method | Resulting Complex Type | Reference |
| Nickel(II) | Biphenyl-2,2'-dithiolate | Reaction of Na₂L with [NiCl₄]²⁻ | Dinuclear, [Ni₂L₃]²⁻ | nih.gov |
| Nickel(II) | Thiophenol-based ligands | Reaction with Ni(II) salts at controlled pH | Mononuclear | nih.gov |
| Aluminum(III) | Amino-bis(phenol) | Reaction with AlMe₃ | Monometallic | researchgate.net |
| Molybdenum(VI) | Amine bisphenol with thiophene (B33073) side-arm | One-pot Mannich reaction followed by reaction with [MoO₂(acac)₂] | Monomeric or Dimeric | researchgate.net |
| Iridium(III) | Bridging bis-bidentate ligand | Stepwise synthesis | Dinuclear | researchgate.net |
Structural Elucidation of Coordination Compounds
The precise determination of the structure of metal complexes is crucial for understanding their chemical and physical properties. A combination of single-crystal X-ray diffraction and various spectroscopic techniques is typically employed for the structural elucidation of coordination compounds derived from Phenol, 2,2'-thiobis- ligands.
Analysis of Ligand Binding Modes and Coordination Geometry
The coordination geometry around the metal ion is influenced by factors such as the nature of the metal, its oxidation state, and the steric and electronic properties of the ligand. For instance, nickel(II) complexes with thiolate ligands often exhibit a square planar geometry. nih.gov In contrast, aluminum complexes can adopt tetrahedral or distorted octahedral geometries depending on the number of coordinated ligands. researchgate.netnih.gov In some cases, five-coordinate geometries, such as trigonal bipyramidal or square pyramidal, have also been observed. libretexts.org
Spectroscopic Signatures of Metal-Ligand Interactions
Spectroscopic techniques provide valuable insights into the metal-ligand interactions both in the solid state and in solution.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination of the ligand to the metal ion. The disappearance of the broad O-H stretching band of the free phenol ligand upon complexation is a clear indication of the deprotonation and coordination of the phenolic oxygen atoms. acs.org Shifts in the C-S stretching frequency can provide evidence for the coordination of the sulfur atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) is particularly useful for characterizing diamagnetic metal complexes in solution. Upon coordination, the chemical shifts of the protons and carbons of the ligand are affected. For example, the disappearance of the phenolic -OH proton signal in the ¹H NMR spectrum confirms its deprotonation and involvement in bonding. acs.org Shifts in the resonances of the aromatic protons provide information about the electronic environment around the phenol rings upon complexation.
UV-Vis Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex. Metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands are often observed in the UV-Vis spectra of these complexes and are sensitive to the nature of the metal and the ligand. wikipedia.orgnih.gov
The table below presents typical spectroscopic data for metal complexes of Phenol, 2,2'-thiobis- type ligands.
| Spectroscopic Technique | Observation | Interpretation | Reference |
| IR Spectroscopy | Disappearance of broad O-H stretch | Deprotonation and coordination of phenolic oxygen | acs.org |
| ¹H NMR Spectroscopy | Disappearance of phenolic -OH proton signal | Deprotonation and coordination of phenolic oxygen | acs.org |
| ¹H NMR Spectroscopy | Downfield shift of imine protons | Coordination of imine nitrogen to the metal center | acs.org |
| UV-Vis Spectroscopy | Appearance of new absorption bands | Metal-to-Ligand or Ligand-to-Metal Charge Transfer | wikipedia.org |
Influence of the Sulfur Bridge on Complexation Behavior
The sulfur bridge in Phenol, 2,2'-thiobis- ligands plays a pivotal role in determining their coordination chemistry. It influences the flexibility of the ligand, the preferred coordination modes, and the electronic properties of the resulting metal complexes.
The C-S-C bond angle and the ability of the sulfur atom to adopt different conformations allow the two phenol moieties to be positioned in a variety of spatial arrangements. researchgate.net This flexibility enables the ligand to act as a chelating agent to a single metal center or as a bridging ligand between two metal centers, facilitating the formation of both mononuclear and dinuclear complexes. nih.govresearchgate.net
In some cases, the sulfur bridge can induce a higher coordination number at the metal center than would be expected with analogous ligands lacking the sulfur atom. For example, intramolecular sulfur-silicon interactions have been observed in cyclic silanes containing a thiobis(aryl) moiety, leading to pentacoordinate silicon centers. acs.org This demonstrates the significant role of the sulfur bridge in dictating the structural and electronic properties of the coordination compounds formed from Phenol, 2,2'-thiobis- and its derivatives.
Electronic and Magnetic Properties of Metal-Phenol, 2,2'-thiobis- Complexes
The electronic and magnetic properties of metal complexes derived from Phenol, 2,2'-thiobis- (and its derivatives) are intrinsically linked to the coordination geometry around the metal center and the nature of the metal-ligand interactions. These properties are typically investigated using electronic absorption spectroscopy and magnetic susceptibility measurements.
The electronic spectra of transition metal complexes with thiobis(phenolate) ligands are characterized by d-d transitions and charge-transfer bands. libretexts.org The d-d transitions, which involve the promotion of an electron from a lower energy d-orbital to a higher energy one (e.g., t2g to eg in an octahedral field), are typically weak in intensity and occur in the visible or near-UV region. hhrc.ac.inuomustansiriyah.edu.iq Their energy and number depend on the metal ion, its oxidation state, and the ligand field strength. For instance, the electronic spectra for dinuclear cobalt(II) complexes with a related N,N-bis(3,4-dimethyl-2-hydroxybenzyl)-N',N'-dimethylethylenediamine ligand show absorption bands that are indicative of an octahedral or trigonal bipyramidal environment around the cobalt ions. researchgate.net Specifically, transitions such as ⁴T₁g(F) → ⁴T₁g(P) and ⁴T₁g(F) → ⁴A₂g(F) are observed. researchgate.net In copper(II) complexes, broad d-d bands are typically seen in the visible region, consistent with its d⁹ configuration. researchgate.net Charge-transfer transitions, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), are also common and are generally much more intense than d-d transitions. libretexts.org
The magnetic properties of these complexes are particularly interesting, especially in multinuclear systems where the thiobis(phenolate) ligand can bridge two or more metal centers. The magnetic susceptibility of a material provides insight into the number of unpaired electrons, which can be determined using methods like the Gouy balance. libretexts.orgdalalinstitute.com For paramagnetic complexes, the magnetic moment can be calculated from the measured magnetic susceptibility. gcnayanangal.comlibretexts.org
In dinuclear copper(II) and cobalt(II) complexes bridged by phenoxide oxygens from the thiobis(phenolate) ligand, magnetic coupling between the metal centers is frequently observed. researchgate.netlucp.net This interaction can be either antiferromagnetic (spins of unpaired electrons on adjacent metal centers align antiparallel) or ferromagnetic (spins align parallel). The nature and magnitude of this coupling are highly dependent on the structural parameters of the complex, particularly the M-O-M bridging angle. lucp.net For diphenoxido-bridged Ni(II) complexes, a crossover from ferromagnetic to antiferromagnetic behavior is known to occur at a specific bridging angle. researchgate.net In a dinuclear copper(II) complex with a bis(phenolate) ligand, strong antiferromagnetic coupling was observed, whereas a related cobalt(II) complex exhibited weaker antiferromagnetic coupling. researchgate.net The study of these magnetic properties is crucial for understanding the electronic structure and for the development of new molecular magnetic materials. lucp.net
Table 1: Electronic and Magnetic Properties of Selected Metal-Bis(phenolate) Complexes
| Complex | Metal Ion | Key Electronic Transitions (cm⁻¹) | Magnetic Moment (μeff) / Coupling Constant (2J) | Coordination Geometry | Reference |
| [CoL]₂·2CH₃CN | Co(II) | 17,605 (⁴T₁g→⁴T₁g(P)), 14,749 (⁴T₁g→⁴A₂g(F)) | 2J = -15 cm⁻¹ (Antiferromagnetic) | Trigonal Bipyramidal | researchgate.net |
| [CuL]₂·3H₂O | Cu(II) | ~16,318 - 17,322 (d-d band) | 2J = -654 cm⁻¹ (Strong Antiferromagnetic) | Trigonal Bipyramidal | researchgate.net |
| [CuL]₂·2CH₃CN | Cu(II) | Not specified | 2J = -90 cm⁻¹ (Antiferromagnetic) | Square Pyramidal | researchgate.net |
| [Ni₂L₂(H₂O)]·H₂O | Ni(II) | Not specified | Antiferromagnetically coupled | Distorted Octahedral | researchgate.net |
| L represents the dianion of N,N-bis(3,4-dimethyl-2-hydroxybenzyl)-N',N'-dimethylethylenediamine, a related bis(phenolate) ligand. |
Catalytic Applications of Phenol, 2,2'-thiobis- Metal Complexes
Metal complexes incorporating Phenol, 2,2'-thiobis- and its substituted analogues have emerged as versatile catalysts for a range of organic transformations. The ligand's structure, featuring two phenolate oxygen donors and a bridging sulfur atom, allows for the formation of stable complexes with tunable steric and electronic properties, making them suitable for various catalytic applications. acs.orgvulcanchem.com
Evaluation in Organic Transformation Reactions
A significant area of application for these complexes is in the field of olefin polymerization. Titanium complexes of 2,2'-thiobis(6-tert-butyl-4-methylphenolato), when activated with a co-catalyst like methylaluminoxane (B55162) (MAO), have been investigated as catalysts for olefin polymerization. acs.org For example, a titanium complex with a 2,2'-thiobis(6-tert-butyl-4-methylphenoxy) ligand was reported to produce syndiotactic polystyrene and ethylene-styrene copolymers. acs.org Similarly, aluminum complexes supported by thiobis(phenolate) ligands have been explored as catalysts for the polymerization of lactides and ε-caprolactone. acs.org The performance of these catalytic systems, including their activity and the properties of the resulting polymers (e.g., molecular weight and polydispersity), is influenced by factors such as the substituents on the phenol rings and the nature of the other ligands on the metal center. rsc.org
Another key application is in oxidation catalysis. Metal complexes of thiobis- and related ligands have been shown to enhance the catalytic activity of metals in oxidation reactions. vulcanchem.comorientjchem.org Copper(II) complexes, in particular, have been studied for the catalytic oxidation of phenols, a crucial reaction for environmental remediation. orientjchem.org These complexes can act as biomimetic catalysts, mimicking the active sites of enzymes. orientjchem.org The catalytic efficiency in phenol oxidation can be significantly higher with a copper complex compared to other transition metals like manganese, nickel, or iron. orientjchem.org The rate of these oxidation reactions often depends on the concentration of both the catalyst and the substrate. orientjchem.orgrsc.org
Table 2: Performance of Selected Phenol, 2,2'-thiobis- Metal Complex Catalysts
| Catalyst System | Reaction Type | Substrate | Product(s) | Key Findings | Reference |
| [Ti(tbmp)X₂]₂ / MAO | Olefin Polymerization | Ethylene (B1197577), Styrene | Polyethylene (B3416737), Ethylene-styrene copolymers, Syndiotactic polystyrene | Ancillary ligand for olefin polymerization catalysts. acs.orgacs.org | acs.orgacs.org |
| "[Al(tbmp)R]" | Ring-Opening Polymerization | Propylene Oxide, ε-Caprolactone, Lactide | Polymers | Forms active species for polymerization. acs.org | acs.org |
| Copper(II) complexes | Phenol Oxidation | Phenol | Oxidation products (e.g., quinones) | Cu(II) complexes show superior catalytic efficiency compared to Mn(II), Ni(II), and Fe(II). orientjchem.org | orientjchem.org |
| Cobalt-Schiff base complexes | Phenol Oxidation | Hindered phenols | Quinones, Peroxides | Rate and selectivity are dependent on the catalyst and solvent. rsc.org | rsc.org |
| tbmp = 2,2'-thiobis(6-tert-butyl-4-methylphenolato) |
Mechanistic Role in Catalytic Cycles
Understanding the mechanistic role of Phenol, 2,2'-thiobis- metal complexes is vital for optimizing their catalytic performance and designing new catalysts. In catalytic cycles, the ligand is not merely a spectator but plays a crucial role in modulating the reactivity of the metal center.
In the catalytic oxidation of phenols, the process often begins with the substrate (phenol) binding to the metal complex to form an intermediate. orientjchem.org For a copper-catalyzed system, this intermediate facilitates the transformation of the bound phenol into oxidation products. orientjchem.orgnih.gov The reaction kinetics can sometimes be described by the Michaelis-Menten model, which is common for enzyme-catalyzed reactions. orientjchem.org The proposed mechanism for some copper-catalyzed phenol monooxygenations involves a mononuclear pathway where a Cu(II)-phenolate complex is formed, which then converts to a Cu(I)-phenoxyl radical species. nih.gov This species reacts with molecular oxygen to form a peroxo intermediate, which subsequently yields the oxidized product and regenerates the catalyst. nih.gov In other systems, particularly those involving H₂O₂, the mechanism may proceed via radical or non-radical pathways, where the metal center activates the oxidant. nih.govrsc.orgmagtech.com.cn
For polymerization reactions, the thiobis(phenolate) ligand acts as an ancillary or supporting ligand. In titanium-catalyzed olefin polymerization, the active species is believed to be a cationic d⁰ alkyl complex. acs.org The thiobis(phenolate) ligand helps to stabilize the catalytically active metal center. The fluxional coordination of the ligand, as observed through variable-temperature NMR spectroscopy in some titanium complexes, may also play a role in the catalytic mechanism. acs.org The reaction of an aluminum-thiobis(phenolate) complex with an alcohol like 2-propanol can lead to the formation of dinuclear aluminum-alkoxide complexes, which are known to be active initiators in ring-opening polymerization reactions. acs.org The ligand framework influences the stereochemistry of the polymerization and the properties of the final polymer.
Polymer Science Applications and Macromolecular Modification
Role as Antioxidants and Stabilizers in Polymer Matrices
The primary application of Phenol (B47542), 2,2'-thiobis- and its substituted analogues in the polymer industry is to counteract the degradative effects of oxidation. ontosight.ai Polymers are susceptible to degradation during processing and throughout their service life due to factors like heat, light, and exposure to oxygen, which can lead to undesirable changes such as discoloration, loss of mechanical strength, and surface cracking. uvabsorber.com Phenolic antioxidants, including thiobisphenols, are crucial additives that mitigate these effects. uvabsorber.comdiva-portal.org
Mechanisms of Radical Scavenging and Peroxide Decomposition
The antioxidant activity of Phenol, 2,2'-thiobis- is twofold, functioning as both a primary and secondary antioxidant. uvabsorber.com
Radical Scavenging (Primary Mechanism): Like other hindered phenols, the phenolic hydroxyl groups in Phenol, 2,2'-thiobis- can donate a hydrogen atom to reactive free radicals (such as peroxy radicals, ROO•) that are formed during the auto-oxidation cycle of a polymer. diva-portal.orgvinatiorganics.com This donation deactivates the free radical, preventing it from propagating the degradation chain reaction. vinatiorganics.com The resulting phenoxyl radical is stabilized by resonance within the aromatic ring and steric hindrance from adjacent bulky groups, which reduces its reactivity and prevents it from initiating new oxidation chains. diva-portal.orgscienceopen.com
Peroxide Decomposition (Secondary Mechanism): The thioether linkage in Phenol, 2,2'-thiobis- provides a secondary stabilization mechanism. uvabsorber.com Hydroperoxides (ROOH) are unstable byproducts of polymer oxidation that can decompose into highly reactive radicals, further accelerating degradation. The sulfur atom in the thiobisphenol can decompose these hydroperoxides into non-radical, stable products, thereby preventing the formation of new radicals. iea-shc.org This dual functionality makes thiobisphenols highly effective stabilizers. uvabsorber.com
Comparative Studies with Other Hindered Phenol Antioxidants
Studies comparing the performance of thiobisphenols with other hindered phenolic antioxidants have highlighted their distinct advantages. While all hindered phenols act as radical scavengers, the additional peroxide-decomposing capability of thiobisphenols often leads to superior long-term thermal stability. uvabsorber.comrasayanjournal.co.in
For instance, in a study evaluating antioxidants in lubricants, a thioether-substituted phenolic antioxidant demonstrated better inhibition activity in both bulk oil and thin-film oxidation tests compared to alkyl- and ester-substituted phenols. rasayanjournal.co.in This enhanced performance is attributed to the synergistic effect of the dual stabilization mechanisms within a single molecule.
However, the effectiveness of any antioxidant is also dependent on factors like its molecular weight, concentration, and compatibility with the specific polymer matrix. specialchem.com Higher molecular weight antioxidants generally exhibit lower volatility and migration, which is crucial for long-term applications. specialchem.com
Table 1: Comparison of Antioxidant Performance in Polyolefins
| Antioxidant Type | Primary Mechanism | Secondary Mechanism | Key Advantages |
|---|---|---|---|
| Phenol, 2,2'-thiobis- | Radical Scavenging | Peroxide Decomposition | Dual functionality, good thermal stability. uvabsorber.com |
| Monophenols (e.g., BHT) | Radical Scavenging | None | Cost-effective, good for processing stability. uvabsorber.com |
| Bisphenols (e.g., 2,2'-Methylenebis(6-tert-butyl-4-methylphenol)) | Radical Scavenging | None | Lower volatility than monophenols. diva-portal.org |
Synergistic Effects with Co-Stabilizers
The performance of Phenol, 2,2'-thiobis- can be further enhanced when used in combination with other types of stabilizers, a phenomenon known as synergism. iea-shc.org
With Phosphites and Phosphonites: Organic phosphites and phosphonites are effective secondary antioxidants that decompose hydroperoxides. diva-portal.org When used with a primary antioxidant like Phenol, 2,2'-thiobis-, a powerful synergistic effect is often observed. The phosphite (B83602) protects the phenolic antioxidant by decomposing hydroperoxides, allowing the phenol to be more effective at scavenging free radicals. adeka-pa.eu
With Thiosynergists: Combining a thiobisphenol with another thio-compound, such as dilauryl thiodipropionate or distearyl thiodipropionate, can also lead to enhanced performance. knowde.com This combination provides a higher concentration of sulfur-containing species to decompose hydroperoxides.
With Hindered Amine Light Stabilizers (HALS): While HALS are primarily used for light stabilization, they can also contribute to thermal stability. The combination of HALS with thiobisphenols and other antioxidants can provide comprehensive protection against both thermal and photo-oxidative degradation. iea-shc.org However, interactions between different stabilizer classes can sometimes be antagonistic, so careful formulation is required. iea-shc.org
Integration of Phenol, 2,2'-thiobis- into Polymer Architectures
A significant advancement in polymer stabilization is the chemical incorporation of antioxidant moieties directly into the polymer backbone or as grafted side chains. This approach creates macromolecular antioxidants, which offer significant advantages over traditional low-molecular-weight additives, including reduced migration, lower volatility, and improved long-term performance. researchgate.net
Use as Monomers in Polycondensation Reactions
The two phenolic hydroxyl groups on Phenol, 2,2'-thiobis- allow it to act as a difunctional monomer in polycondensation reactions. gdckulgam.edu.in In this process, the thiobisphenol reacts with other difunctional monomers, such as diacids or diacyl chlorides, to form polyesters or other condensation polymers. gdckulgam.edu.innih.gov
For example, researchers have synthesized novel poly(ester-imide)s by the direct polycondensation of a derivative of 4,4'-thiobis(2-tert-butyl-5-methylphenol) with chiral diacids. nih.gov The resulting polymers exhibited high thermal stability. nih.gov This method effectively builds the antioxidant functionality into the main chain of the polymer, ensuring permanent protection against degradation.
Table 2: Examples of Polycondensation Reactions Involving Thiobisphenols
| Co-monomer | Resulting Polymer Type | Reference |
|---|---|---|
| Chiral Diacids | Poly(ester-imide)s | nih.gov |
The synthesis of such polymers often requires specific catalysts and reaction conditions to achieve high molecular weights and desired properties. psu.edu
Grafting and Functionalization Strategies for Macromolecular Antioxidants
Another strategy to create macromolecular antioxidants is to graft Phenol, 2,2'-thiobis- or its derivatives onto a pre-existing polymer backbone. nih.govmdpi.com This can be achieved through various chemical modification techniques.
One common method involves using a linking agent, such as a diisocyanate, to connect the phenolic antioxidant to a functionalized polymer. For instance, a macromolecular antioxidant was synthesized by binding a derivative of Phenol, 2,2'-thiobis- onto hydroxyl-terminated polybutadiene (B167195) (HTPB) using isophorone (B1672270) diisocyanate (IPDI) as a linker. researchgate.netresearchgate.net The resulting grafted antioxidant demonstrated superior thermal stability and aging resistance in natural rubber compared to the unbound antioxidant. researchgate.netresearchgate.net
These grafting techniques can be categorized as "grafting to," where a pre-formed antioxidant molecule is attached to a polymer, or "grafting from," where polymerization of a monomer is initiated from an antioxidant-functionalized site on the polymer backbone. mdpi.comresearchgate.net These methods offer a versatile way to create polymers with built-in, non-migrating antioxidant protection. nih.govresearchgate.net
Synthesis of Polymers with Enhanced Thermal, Electrical, and Optical Properties
"Phenol, 2,2'-thiobis-" and its derivatives are utilized as monomers in the synthesis of high-performance polymers, imparting desirable characteristics such as high thermal stability, and specific electrical and optical properties.
Poly(arylene ether sulfone)s (PAES): Researchers have synthesized high-temperature poly(arylene ether sulfone)s containing thioether and biphenyl (B1667301) units. rsc.org These polymers, created through the polycondensation of monomers like 4,4′-bis(4-chlorophenylsulfone)biphenyl with sulfur-containing bisphenols, exhibit high glass transition temperatures (Tg) ranging from 263–282 °C and a 5% weight-loss temperature of 441–445 °C. rsc.org The incorporation of the thioether linkage contributes to the polymer's thermal stability. Another approach involves the polycondensation of a fluorene-based bisphenol monomer with bis(4-hydroxyphenyl)sulfone and bis(4-fluorophenyl)sulfone, followed by sulfonation to create polymers for fuel cell applications. canada.ca These sulfonated poly(ether sulfone)s demonstrate good proton conductivity, a key property for fuel cell membranes. canada.ca
Poly(thioether-sulfone)s: These polymers are characterized by the presence of both thioether (-S-) and sulfonyl (-SO2-) linkages in their backbone. ebi.ac.uk The synthesis of poly(thioether-sulfone)s can be achieved through various polymerization techniques. For instance, poly(aryl ether sulfide)s have been produced via nucleophilic aromatic substitution using phenoxide nucleophiles like bisphenol A and activated aryl fluorides. researchgate.net
Polyesters: Thiophene-aromatic polyesters synthesized from bio-sourced organic acids and a polysaccharide-derived diol have shown promising thermal and mechanical properties. mdpi.com The inclusion of thiophene (B33073) units in the polymer backbone can tailor the crystallization ability, which in turn affects the glass transition temperature (Tg) and tensile strength of the resulting copolyesters. mdpi.com
Polymers with High Refractive Index: Sulfur-containing polymers are known to exhibit high refractive indices. acs.org Poly(arylene thioether)s containing a fluorene (B118485) moiety, for example, have demonstrated remarkably high refractive index values (1.66–1.72 at 589 nm) and good thermal stability. researchgate.net
Poly(azomethine)s: A poly(azomethine) compound containing a sulfur and oxygen bridge was synthesized from 4,4'-[thiobis(4,1-phenyleneoxy)]dibenzaldehyde. dergipark.org.tr This polymeric material exhibited an optical band gap of 3.63 eV and showed thermal decomposition occurring in four steps with a maximum mass loss at 391 °C. dergipark.org.tr
Benzoxazines: Benzoxazine (B1645224) monomers based on 4,4'-thiobisphenol have been synthesized. researchgate.net Polybenzoxazines are known for their high heat resistance, low flammability, and excellent stiffness. researchgate.net
Chiral Polymers: Multilayer 3D chiral polymers have been synthesized that exhibit enhanced luminescence and optical activity in aggregated states, suggesting potential applications in optoelectronics. mdpi.com The thermal stability of these polymers is influenced by their molecular structure, with some showing reduced weight loss at high temperatures. mdpi.com
Conjugated Polymers: Thiophene and its derivatives are used to construct electrochromic polymers with enhanced main chain conjugation lengths. frontiersin.org Extending the conjugation length has been shown to be beneficial for obtaining excellent electrochemical and electrochromic properties. frontiersin.org
Impact on Polymer Performance and Degradation Mitigation
"Phenol, 2,2'-thiobis-" and its derivatives are widely used as antioxidants and stabilizers to protect polymers from degradation caused by heat, oxygen, and other environmental factors. 3vsigmausa.comnih.gov Their unique chemical structure often provides a dual function, acting as both a primary antioxidant (radical scavenger) and a secondary antioxidant (hydroperoxide decomposer). raytopoba.com
Enhancement of Thermal Stability and Resistance to Thermo-Oxidative Degradation
The addition of thiobisphenol antioxidants significantly improves the thermal stability of various polymers. google.comsu.ac.thmdpi.com This is crucial during high-temperature processing and for the long-term service life of plastic articles. google.comspecialchem.com
Mechanism of Action: Phenolic antioxidants, including thiobisphenols, function by donating a hydrogen atom to reactive free radicals, thereby terminating the oxidative chain reaction. diva-portal.org The resulting phenoxyl radical is stabilized by steric hindrance from substituent groups on the phenol ring, preventing it from initiating further oxidation. specialchem.comdiva-portal.org The thioether linkage in thiobisphenols can also decompose hydroperoxides, which are unstable intermediates in the oxidation process, further contributing to stabilization. raytopoba.comresearchgate.net
Synergistic Effects: The performance of thiobisphenols is often enhanced when used in combination with other types of stabilizers, such as phosphites and other thioethers. 3vsigmausa.comgoogle.comspecialchem.com For instance, a blend of a phenolic antioxidant and a phosphite can provide excellent processing stability to linear low-density polyethylene (B3416737) (LLDPE). specialchem.com The phosphite protects the phenolic antioxidant during processing, allowing it to remain effective for long-term thermal stability. specialchem.com Similarly, thiosynergists like dioctadecyl 3,3'-thiodipropionate can be used with phenolic antioxidants to improve long-term thermal stability in polypropylene (B1209903). specialchem.com
Research Findings:
Studies on polyolefin pipe stabilization have shown that synergistic blends of hindered phenols and phosphites can improve the oxidation induction time (OIT) by over 40%. 3vsigmausa.com
In biodegradable polyesters like poly(lactic acid) (PLA), the addition of chain extenders can prevent thermal degradation at high processing temperatures. su.ac.th
Reactive extrusion with certain additives has been shown to increase the activation energy of thermal degradation in PLA blends, indicating improved thermal stability. mdpi.com
In organic solar cells, the addition of a polymer acceptor has been shown to enhance thermal stability, with devices maintaining their efficiency after prolonged heating. nih.gov
Improvement of Durability and Aging Resistance in Polyolefins and Rubbers
Thiobisphenol antioxidants are instrumental in extending the lifespan of polyolefins (like polyethylene and polypropylene) and various types of rubber. 3vsigmausa.comraytopoba.com These materials are susceptible to degradation from heat, oxygen, and mechanical stress, which can lead to undesirable changes in their physical properties such as brittleness, discoloration, and loss of strength. 3vsigmausa.com
Polyolefins: In polyolefins, thiobisphenols act as potent antioxidants, mitigating the effects of thermo-oxidative degradation. 3vsigmausa.comraytopoba.com They are crucial for applications where longevity is critical, such as in automotive components, packaging materials, and agricultural films. 3vsigmausa.com Antioxidant 300, a type of thiobisphenol, is noted for its high effectiveness in protecting polyolefins. raytopoba.com
Rheological and Mechanical Property Modulation in Polymer Composites
The addition of fillers and additives, including those derived from "Phenol, 2,2'-thiobis-," can significantly influence the rheological (flow) and mechanical properties of polymer composites. mdpi.commdpi.comresearchgate.netnih.govktu.lt
Rheological Properties: The viscosity of a polymer melt is a critical parameter in processing techniques like extrusion and molding. The addition of fillers generally increases the viscosity of the polymer. researchgate.netktu.lt For example, in composites of Sm2Co17 and polyamide-12, the viscosity and storage modulus increased with increasing filler content. researchgate.net Similarly, in poly(lactic) acid/cellulose (B213188) composites, the dynamic viscosity increased with cellulose content. ktu.lt
Mechanical Properties: The incorporation of reinforcing fillers can enhance the mechanical properties of polymers, such as their stiffness (Young's modulus) and strength. mdpi.comnih.govktu.lt
In thermoplastic crystallizable polyimide-based nanocomposites filled with single-walled carbon nanotubes (SWCNTs), an increase in Young's modulus and yield strength was observed. mdpi.com
Wood-plastic composites (WPCs) made from high-density polyethylene (HDPE) and various natural fibers showed increased tensile and flexural strength compared to the neat polymer. nih.gov
Poly(lactic) acid/cellulose composites also exhibited a pronounced increase in tensile modulus. ktu.lt
The table below summarizes the effect of fillers on the mechanical properties of some polymer composites:
| Polymer Matrix | Filler | Effect on Mechanical Properties |
| R-BAPB Polyimide | SWCNT | Increased Young's modulus and strength mdpi.com |
| High-Density Polyethylene (HDPE) | Pine, Hemp, Hop Fibers | Increased tensile and flexural strength nih.gov |
| Poly(lactic) acid (PLA) | Cellulose | Increased tensile modulus ktu.lt |
Mitigation of Migration Issues in Polymer Systems
The migration of additives, such as antioxidants, from a polymer matrix is a significant concern, particularly in applications like food packaging and medical devices. diva-portal.orgmst.dk The migration of an additive is influenced by several factors, including the properties of the polymer, the nature of the additive, and the surrounding environment. diva-portal.org
Factors Influencing Migration:
Polymer Morphology: The rate of migration can differ between polymers with different crystalline structures. For example, an unexpectedly higher migration rate of an antioxidant was observed from linear polyethylene (LPE) compared to branched polyethylene (BPE). diva-portal.org
Additive Properties: The polarity of the antioxidant can influence its migration rate, especially in aqueous environments. diva-portal.org Higher molecular weight antioxidants generally exhibit lower volatility and migration. specialchem.com
Environmental Conditions: The surrounding medium (e.g., water, air) and temperature play a crucial role. The loss of an antioxidant from a polymer was found to be faster in water saturated with air compared to oxygen-free water. diva-portal.org
Strategies to Reduce Migration:
Macromolecular Antioxidants: One effective strategy to reduce migration is to chemically bind the antioxidant to the polymer backbone, creating a macromolecular or polymeric antioxidant. researchgate.net This approach has been demonstrated by binding 2,2′-thiobis(4-methyl-6-tert-butylphenol) onto a polybutadiene backbone. researchgate.netresearchgate.net These bound antioxidants show improved resistance to solvent extraction. researchgate.net
Optimizing Additive Selection: Choosing antioxidants with higher molecular weights and appropriate polarity for the specific polymer system and application can help minimize migration. specialchem.com
Application in Specific Material Systems
Derivatives of "Phenol, 2,2'-thiobis-" are utilized in a variety of specific material systems, leveraging their unique properties to enhance performance.
Adhesives and Sealants: Thiobisphenol-based antioxidants are used in hot-melt and solvent-based adhesives to provide stabilization, particularly in those based on unsaturated polymers like SBS or SIS. nih.govperformanceadditives.us
Wire and Cable Insulation: These antioxidants are incorporated into polyethylene for wire and cable compounds to improve long-term thermal stability and resistance to degradation. performanceadditives.us
Medical Devices: 4,4′-Thiobis(2-tert-butyl-5-methylphenol), a derivative, is used as an antioxidant in medical devices. nih.gov
Epoxy Resins: Oxirane, 2,2'-[thiobis(4,1-phenyleneoxymethylene)]bis-, a derivative of thiobisphenol, acts as a cross-linking agent in epoxy resins, leading to improved thermal stability and mechanical strength.
Rubber Products: Thiobisphenols are used in the manufacture of light-colored rubber products, including tire sidewalls, to prevent discoloration and degradation. performanceadditives.us They are also used to preserve natural rubber latex. dtic.mil
Wood-Based Panels and Laminates: Phenol-formaldehyde resins, a broad class of polymers, are extensively used as binders and adhesives in the production of plywood, fiberboard, and laminated plastics. researchgate.net
The table below provides a summary of the applications of "Phenol, 2,2'-thiobis-" and its derivatives in specific material systems.
| Material System | Specific Application | Reference |
| Adhesives | Stabilization of hot-melt and solvent-based adhesives | nih.govperformanceadditives.us |
| Wire and Cable | Insulation for polyethylene wires and cables | performanceadditives.us |
| Medical Devices | Antioxidant in various medical devices | nih.gov |
| Epoxy Resins | Cross-linking agent for enhanced thermal and mechanical properties | |
| Rubber Products | Prevention of discoloration and degradation in light-colored rubber | performanceadditives.us |
| Natural Rubber Latex | Preservation and stabilization | dtic.mil |
| Wood-Based Panels | Binder and adhesive in plywood and fiberboard | researchgate.net |
| Laminated Plastics | Component of phenol-formaldehyde resins for laminates | researchgate.net |
Advanced Plastics and Engineering Polymers
In the realm of advanced plastics and engineering polymers, thiobisphenol antioxidants play a crucial role in maintaining material integrity, particularly in applications requiring long-term stability and resistance to thermal degradation. knowde.comadvanced-plastics.com These additives are compatible with a variety of polymers, including polyolefins like polyethylene (PE) and polypropylene (PP), as well as styrenic resins and polyurethanes (PU). knowde.com
The incorporation of thiobisphenols can significantly influence the properties of engineering plastics. For example, in blends of polycarbonate (PC) and acrylonitrile-butadiene-styrene (ABS), the addition of a bis-arylphosphate flame retardant, which can be structurally related to thiobisphenols, can improve melt stability. specialchem.com The selection of a specific thiobisphenol derivative allows for the tailoring of properties such as volatility and color stability in the final plastic product. knowde.com Hindered phenolic antioxidants, a category that includes many thiobisphenol derivatives, are favored for their low volatility and resistance to discoloration. uvabsorber.com
Research has also explored the synthesis of novel macromolecular antioxidants by grafting thiobisphenols onto polymer backbones. For example, 2,2'-thiobis(4-methyl-6-tert-butylphenol) has been successfully bound to hydroxyl-terminated polybutadiene (HTPB) using a diisocyanate linker. researchgate.net The resulting macromolecular antioxidant demonstrates high thermal stability and compatibility, offering a promising route to inhibit polymer aging. researchgate.net
Table 1: Effects of Thiobisphenol Antioxidants on Engineering Polymers
| Polymer System | Thiobisphenol Derivative/System | Observed Effects | Reference(s) |
|---|---|---|---|
| Crosslinked Polyethylene | Thiobisphenol with dilauryl thiodipropionate | Good synergistic antioxidant effects | knowde.com |
| Polypropylene | Macromolecular hindered phenol antioxidant | Improved thermo-oxidative aging resistance | researchgate.net |
| Polycarbonate/ABS Blends | Bis-arylphosphate (related structure) | Improved melt stability | specialchem.com |
Synthetic and Natural Rubber Formulations
Thiobisphenols are extensively utilized in both synthetic and natural rubber formulations, primarily for their antioxidant properties. guidechem.comsmolecule.com The degradation of rubber, caused by factors such as heat, oxygen, and ozone, leads to a deterioration of its mechanical properties. guidechem.com Thiobisphenols act as antidegradants, protecting the rubber vulcanizates and extending their service life. guidechem.com
In natural rubber (NR), thiobisphenols have demonstrated high antioxidative efficiency. researchgate.net For instance, a macromolecular hindered phenol antioxidant derived from 2,2'-thiobis(4-methyl-6-tert-butylphenol) showed significant resistance to thermo-oxidative aging in NR vulcanizates. researchgate.net This is attributed to the synergistic antioxidant effect between the hindered phenol and thioether groups within the molecule. researchgate.net Some thiobisphenol derivatives, such as 2,2'-thiobis(4,6-dichlorophenol), have been noted for being nontoxic and nondiscoloring, making them suitable for specific applications. dtic.mil
Beyond their role as antioxidants, certain thiobisphenol compounds have been investigated as novel reclaiming agents in the devulcanization of waste rubber powder. nih.gov For example, 4,4'-dithiobis(2,6-di-t-butylphenol) has been used in the chemo-thermomechanical devulcanization process. nih.govresearchgate.net The reclaiming agent helps to cleave the crosslink bonds in the vulcanized rubber, allowing it to be reprocessed. researchgate.net The degree of devulcanization, measured by sol content, crosslink density, and Mooney viscosity, is influenced by the concentration of the thiobisphenol reclaiming agent. nih.gov
The incorporation of thiobisphenols can also affect the curing characteristics and final properties of the rubber compound. The presence of these additives can influence the cure rate and the resulting crosslink density of the vulcanizate. kglmeridian.com
Table 2: Applications of Thiobisphenols in Rubber Formulations
| Rubber Type | Thiobisphenol Application | Key Findings | Reference(s) |
|---|---|---|---|
| Natural Rubber (NR) | Macromolecular hindered phenol antioxidant | High antioxidative efficiency, resistance to thermo-oxidative aging | researchgate.net |
| Waste Rubber Powder | Reclaiming agent (e.g., 4,4'-dithiobis(2,6-di-t-butylphenol)) | Facilitates chemo-thermomechanical devulcanization | nih.govresearchgate.net |
| Natural and Synthetic Rubber | Antioxidant (e.g., 2,2'-thiobis(4,6-dichlorophenol)) | Nontoxic and nondiscoloring protection | dtic.mil |
Adhesive Systems as Curing Agents
In the formulation of adhesive systems, particularly epoxy-based adhesives, specific chemical compounds act as curing agents or hardeners. researchgate.net These agents react with the base polymer, such as an epoxy prepolymer, to create a cross-linked, three-dimensional network. specialchem.comlibretexts.org This process, known as curing, transforms the liquid adhesive into a solid with high strength and durability. specialchem.comlibretexts.org
While amines and anhydrides are common curing agents for epoxy resins, phenolic compounds can also play a role in curing mechanisms, often as accelerators or catalysts. tetrawill.com 4,4'-Thiobis-phenol has been identified for its use as a curing agent in the adhesive industry. guidechem.com Its function is to facilitate the cross-linking of adhesive polymers, which leads to enhanced bonding strength and durability. guidechem.com The reaction between the thiobisphenol and the adhesive components results in the formation of strong chemical bonds. guidechem.com
The structure of the curing agent significantly influences the final properties of the thermoset adhesive, including its hardness, tensile strength, modulus, and thermal stability. researchgate.netspecialchem.com The selection of a particular curing agent allows for the tailoring of the adhesive's performance characteristics to meet the demands of a specific application. specialchem.com
Table 3: Role of Thiobisphenol in Adhesive Systems
| Adhesive System | Role of Thiobisphenol | Outcome | Reference(s) |
|---|---|---|---|
| General Polymer Adhesives | Curing Agent (e.g., 4,4'-Thiobis-phenol) | Facilitates cross-linking, improves bonding strength and durability | guidechem.com |
Specialty Coatings and Industrial Lubricants
Thiobisphenols and related compounds are valuable additives in the formulation of specialty coatings and industrial lubricants, where they primarily function as antioxidants to prevent oxidative degradation. smolecule.comopcw.orgspecialchem.comstahl.comsunchemical.com
In specialty coatings, the inclusion of antioxidants is crucial for maintaining the performance and appearance of the coating over time. Oxidation can lead to undesirable effects such as discoloration and loss of protective properties. uvabsorber.com Thiobisphenols, as part of the broader category of phenolic antioxidants, help to inhibit these degradation processes. uvabsorber.com Some polymers containing thiobis-phenol structures are used in coatings and have reported applications as antimicrobial preservatives. industrialchemicals.gov.au
In the field of industrial lubricants, thiobisphenols act as stabilizers, preventing the oxidative breakdown of lubricating oils. smolecule.com The high temperatures and mechanical stresses experienced by lubricants can accelerate oxidation, leading to increased viscosity, sludge formation, and a reduction in lubricating effectiveness. dupont.com The antioxidant properties of thiobisphenols help to mitigate these issues, thereby extending the life and performance of the lubricant. smolecule.com For instance, 2,2'-thiobis(4,6-di-sec-pentylphenol) (B13772405) is specifically noted for its role as a stabilizer in lubricating oils. smolecule.com
The effectiveness of thiobisphenols in these applications is due to their ability to scavenge free radicals and decompose hydroperoxides, which are key intermediates in the oxidation process. uvabsorber.com Their chemical structure can be modified to optimize solubility and performance in different base oils and coating formulations. smolecule.com
Table 4: Function of Thiobisphenols in Coatings and Lubricants
| Application | Function of Thiobisphenol | Benefit | Reference(s) |
|---|---|---|---|
| Specialty Coatings | Antioxidant, Antimicrobial Preservative | Prevents degradation, inhibits microbial growth | uvabsorber.comindustrialchemicals.gov.au |
Computational Chemistry and Molecular Modeling
Quantum Chemical Studies of Phenol (B47542), 2,2'-thiobis-
Quantum chemical studies are instrumental in elucidating the molecular structure and reactivity of chemical compounds. For Phenol, 2,2'-thiobis-, these computational methods could provide significant insights.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons (electronic structure). For Phenol, 2,2'-thiobis-, a DFT calculation, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the initial step in its theoretical characterization. This process would yield optimized bond lengths, bond angles, and dihedral angles, providing a precise molecular geometry. The electronic structure analysis would reveal details about the electron density distribution, which is fundamental to understanding the molecule's chemical behavior.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that are crucial for predicting a molecule's reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. For Phenol, 2,2'-thiobis-, this analysis would identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack.
Interactive Data Table: Conceptual Frontier Molecular Orbital Parameters
| Parameter | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |
| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available |
Note: Specific calculated values for Phenol, 2,2'-thiobis- are not available in the surveyed literature.
Prediction of Chemical Hardness, Softness, and Electronegativity
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of Phenol, 2,2'-thiobis-.
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as half the energy difference between the LUMO and HOMO. A harder molecule is less reactive.
Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule's electron cloud can be polarized. A softer molecule is more reactive.
Interactive Data Table: Conceptual Reactivity Descriptors
| Descriptor | Formula | Significance | Predicted Value |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting tendency | Data not available |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer | Data not available |
| Chemical Softness (S) | 1 / (2η) | Ease of charge transfer | Data not available |
Note: Specific calculated values for Phenol, 2,2'-thiobis- are not available in the surveyed literature.
Bond Dissociation Energies and Radical Stability
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. In the context of Phenol, 2,2'-thiobis-, the BDEs of the O-H and C-S bonds are of particular interest, as they relate to its potential antioxidant activity and thermal stability. Computational methods can predict these BDEs, providing insight into which bonds are most likely to break under certain conditions. The stability of the resulting radicals can also be assessed computationally, which is crucial for understanding reaction mechanisms.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
SAR and QSAR studies are predictive models that correlate the chemical structure of a compound with its biological activity or chemical properties.
Development of Predictive Models for Chemical Properties
While no specific QSAR models have been found for Phenol, 2,2'-thiobis-, the development of such a model would involve compiling a dataset of structurally related thiobisphenol derivatives with known properties (e.g., antioxidant activity, toxicity). Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be constitutional, topological, geometric, or electronic. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that relates the descriptors to the observed activity. Such a model could then be used to predict the properties of new or untested thiobisphenol compounds, including Phenol, 2,2'-thiobis-.
Data Mining and Machine Learning Approaches for Compound Prioritization
In the field of materials science and drug discovery, identifying novel compounds with desired properties from vast chemical libraries is a significant challenge. Data mining and machine learning (ML) have emerged as powerful tools to expedite this process by building predictive models that can screen and prioritize candidates based on their structural features. nih.govfrontiersin.orgnih.gov For a compound like "Phenol, 2,2'-thiobis-," these approaches are particularly relevant for prioritizing its use as an antioxidant or polymer stabilizer.
Machine learning models for predicting antioxidant activity typically involve training an algorithm on a dataset of compounds with experimentally determined antioxidant capacities. nih.gov These models learn the complex relationships between a molecule's structure and its antioxidant efficacy. Several ML algorithms, including Random Forest (RF), Support Vector Machines (SVM), and Deep Neural Networks (DNN), have demonstrated high accuracy in predicting the antioxidant potential of phenolic compounds. nih.gov
The process of building such a model for prioritizing compounds like "Phenol, 2,2'-thiobis-" would involve the following steps:
Data Collection: A dataset of diverse phenolic and thiophenolic compounds with their experimentally measured antioxidant activities (e.g., from DPPH or ABTS assays) would be compiled. nih.govmdpi.com
Descriptor Calculation: For each molecule in the dataset, a set of numerical features, known as molecular descriptors, are calculated. These can include constitutional descriptors (e.g., molecular weight, number of hydroxyl groups), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).
Model Training and Validation: An ML algorithm is trained on the dataset to learn the mapping between the molecular descriptors and the antioxidant activity. nih.gov The model's predictive power is then rigorously evaluated using techniques like cross-validation and testing on an external set of compounds. nih.gov
Once a reliable model is established, it can be used to predict the antioxidant activity of "Phenol, 2,2'-thiobis-" and other novel or untested compounds. This allows for a rapid in silico screening and prioritization of the most promising candidates for further experimental investigation, thereby saving significant time and resources. nih.gov
| Machine Learning Model | Commonly Used For | Typical Performance Metric | Reference |
|---|---|---|---|
| Random Forest (RF) | Classification and Regression | Accuracy > 0.9, High AUROC | nih.gov |
| Support Vector Machine (SVM) | Classification and Regression | High Accuracy and Generalizability | nih.gov |
| Deep Neural Network (DNN) | Complex, Non-linear Relationships | High Predictive Accuracy | nih.govijcce.ac.ir |
| Artificial Neural Network (ANN) | Prediction and Modeling | High R² values (e.g., >0.97) | mdpi.com |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.commdpi.com For a flexible molecule like "Phenol, 2,2'-thiobis-," MD simulations can provide detailed insights into its conformational landscape and how it interacts with other molecules in its environment. mdpi.com
Conformational Analysis: The thioether bridge in "Phenol, 2,2'-thiobis-" allows for considerable rotational freedom of the two phenolic rings relative to each other. This flexibility means the molecule can adopt various conformations, which can significantly influence its physical and chemical properties. MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformations. mdpi.commdpi.com By simulating the molecule's dynamics, researchers can observe the transitions between different conformational states and determine their relative populations under specific conditions (e.g., in a solvent or a polymer matrix). nih.govnih.gov
Intermolecular Interactions: Understanding the non-covalent interactions between "Phenol, 2,2'-thiobis-" and its surroundings is crucial for explaining its function as an antioxidant and polymer stabilizer. MD simulations can model these interactions in atomistic detail. rsc.org The hydroxyl groups of the phenolic rings can act as hydrogen bond donors, while the oxygen atoms and the sulfur atom can act as hydrogen bond acceptors. These hydrogen bonds play a critical role in the molecule's interaction with polar solvents, polymer chains containing polar groups, and radical species. nih.gov Furthermore, the aromatic rings can engage in π-π stacking interactions with other aromatic systems. MD simulations can quantify the strength and dynamics of these various intermolecular interactions, providing a molecular-level picture of how "Phenol, 2,2'-thiobis-" integrates into and stabilizes a polymer matrix or how it orients itself to interact with reactive radicals. rsc.org
While specific MD simulation studies on "Phenol, 2,2'-thiobis-" are not widely available in the literature, the principles from simulations of other phenolic and thioether-containing molecules can be applied to predict its behavior. mdpi.comnih.govshu.ac.uk
Theoretical Insights into Antioxidant Mechanisms and Polymer Stabilization
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms by which phenolic compounds act as antioxidants. nih.govnih.govnih.gov For "Phenol, 2,2'-thiobis-," these studies can predict its radical scavenging activity and explain its role in polymer stabilization.
Antioxidant Mechanisms: Phenolic antioxidants can neutralize free radicals through several mechanisms, primarily Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.gov DFT calculations can determine the thermodynamically preferred mechanism by calculating key physicochemical parameters. nih.govresearchgate.net
Bond Dissociation Enthalpy (BDE): This is the enthalpy change associated with the homolytic cleavage of the O-H bond. A lower BDE indicates a greater ease of hydrogen atom donation, favoring the HAT mechanism. nih.gov
Ionization Potential (IP): This is the energy required to remove an electron from the antioxidant. A lower IP facilitates the initial electron transfer step in the SET-PT mechanism. mdpi.com
Proton Affinity (PA): This is the negative of the enthalpy change for the protonation of the antioxidant's anion. A lower PA suggests a more favorable proton loss, which is the first step in the SPLET mechanism. nih.gov
Studies on similar phenolic and thiophenolic compounds have shown that in the gas phase, the HAT mechanism often predominates due to lower BDE values. nih.gov However, in polar solvents, the SPLET mechanism can become more favorable due to the stabilization of the resulting ions. nih.gov
| Parameter | Antioxidant Mechanism Indicated | Significance | Reference |
|---|---|---|---|
| Bond Dissociation Enthalpy (BDE) | Hydrogen Atom Transfer (HAT) | Lower value indicates easier H-atom donation. | nih.govrsc.org |
| Ionization Potential (IP) | Single Electron Transfer-Proton Transfer (SET-PT) | Lower value indicates easier electron donation. | mdpi.com |
| Proton Dissociation Enthalpy (PDE) | Sequential Proton Loss-Electron Transfer (SPLET) | Related to the ease of proton loss. | nih.gov |
| Proton Affinity (PA) | Sequential Proton Loss-Electron Transfer (SPLET) | Lower value indicates more favorable deprotonation. | nih.gov |
| Electron Transfer Enthalpy (ETE) | Sequential Proton Loss-Electron Transfer (SPLET) | Related to the ease of electron transfer from the anion. | nih.gov |
Polymer Stabilization: "Phenol, 2,2'-thiobis-" is a hindered phenolic antioxidant, a class of compounds known for their efficacy in protecting polymers from thermo-oxidative degradation. nih.govpartinchem.com The antioxidant mechanism in a polymer matrix involves the donation of a hydrogen atom from one of the phenolic hydroxyl groups to a polymer peroxy radical (ROO•), thus terminating the chain reaction of oxidation. partinchem.com The resulting phenoxyl radical is stabilized by resonance and is relatively unreactive, preventing it from initiating new oxidation chains. partinchem.com
Furthermore, the thioether linkage in "Phenol, 2,2'-thiobis-" provides a synergistic effect. Thioethers are known as secondary antioxidants or hydroperoxide decomposers. iea-shc.org During polymer degradation, hydroperoxides (ROOH) are formed, which can break down into highly reactive radicals. The sulfur atom in the thioether bridge can decompose these hydroperoxides into non-radical, stable products, thus preventing further degradation. This dual functionality of radical scavenging (from the phenolic groups) and hydroperoxide decomposition (from the thioether group) makes "Phenol, 2,2'-thiobis-" and related compounds highly effective polymer stabilizers. partinchem.comiea-shc.org
Environmental Transport, Transformation, and Degradation Pathways
Characterization of Degradation Products and Metabolites
The transformation of Phenol (B47542), 2,2'-thiobis- in the environment, including the byproducts of these processes, is currently undocumented.
Identification of Transient Intermediates
No studies were identified that investigated the initial, short-lived intermediate compounds formed during the degradation of Phenol, 2,2'-thiobis- through biotic or abiotic pathways. Research on other phenolic compounds, such as Bisphenol A (BPA), has identified hydroxylated and cleaved intermediates, but these findings are specific to the structure and bonding of BPA and cannot be assumed for the thiobisphenol structure.
Analysis of Stable Environmental Transformation Products
Similarly, there is no available research identifying the more persistent, stable transformation products that might result from the partial degradation of Phenol, 2,2'-thiobis- in various environmental compartments. For related bisphenols, identified stable products include compounds like 4-hydroxybenzoic acid and 2,2-bis(4-hydroxyphenyl)-1-propanol. However, the presence of a thioether bridge in Phenol, 2,2'-thiobis- introduces different potential cleavage and oxidation sites, making direct comparisons to other bisphenols unreliable.
Advanced Degradation Technologies and Environmental Remediation
The efficacy of advanced technologies for the removal of Phenol, 2,2'-thiobis- from contaminated water or soil has not been a subject of published research.
Catalytic Oxidation Processes for Phenol, 2,2'-thiobis- Abatement
While advanced oxidation processes (AOPs) are widely studied for the degradation of various persistent organic pollutants, including other phenolic compounds, no studies have specifically applied these methods to Phenol, 2,2'-thiobis-. The performance of catalysts, reaction kinetics, and degradation efficiency for this specific compound are unknown.
Biological Treatment Strategies for Contaminated Effluents
Information regarding the biological treatability of Phenol, 2,2'-thiobis- is also lacking. Although various bioreactor configurations and microbial consortia have proven effective for treating wastewater containing general "phenolic compounds" or specific bisphenols like BPA, no research has focused on the biodegradation of Phenol, 2,2'-thiobis-. Therefore, its susceptibility to microbial degradation, potential biodegradation pathways, and the operational parameters for effective treatment remain undetermined.
Mechanistic Investigations of Biological Activities of Phenol, 2,2 Thiobis Analogues
Studies on Antimicrobial and Antifungal Efficacy
The antimicrobial properties of phenolic compounds are well-documented, and analogues of Phenol (B47542), 2,2'-thiobis- are no exception. Their efficacy stems from their chemical structure, which allows them to interfere with microbial cells in multiple ways.
Elucidation of Mechanism of Action Against Pathogenic Microorganisms
The primary mechanism of antimicrobial action for many phenolic compounds, including thiobisphenols, involves the disruption of the microbial cell membrane. frontiersin.org The lipophilic nature of these molecules facilitates their interaction with the lipid bilayer of bacterial and fungal cell membranes. This interaction can lead to a cascade of detrimental effects, including increased membrane permeability and the leakage of essential intracellular components such as ions, ATP, and nucleic acids. frontiersin.org
Furthermore, phenolic compounds can inhibit the activity of microbial enzymes. This is often achieved through the interaction of the hydroxyl groups on the phenol rings with sulfhydryl groups in the active sites of enzymes, leading to their inactivation. nih.gov Some phenolic compounds have also been shown to interfere with protein synthesis and DNA replication in microorganisms. researchgate.net The presence of a thioether bridge in Phenol, 2,2'-thiobis- and its analogues may contribute to their specific antimicrobial activity, potentially through synergistic effects between the phenolic hydroxyl groups and the sulfur atom. researchgate.net
The effectiveness of these compounds can vary depending on the specific microbial species. For instance, Gram-positive bacteria are often more susceptible to phenolic compounds than Gram-negative bacteria, which possess an outer membrane that can act as an additional barrier. frontiersin.org However, certain phenolic compounds have demonstrated broad-spectrum activity against both bacterial and fungal pathogens.
Table 1: Reported Antimicrobial Activity of Selected Phenolic Compounds
| Compound | Target Microorganism | Observed Effect | Reference |
|---|---|---|---|
| Fenticlor (a chlorinated derivative of Phenol, 2,2'-thiobis-) | Staphylococcus aureus | Disruption of cell membrane integrity and inhibition of protein synthesis. | |
| Eugenol | Staphylococcus epidermidis, Pseudomonas aeruginosa | Increased potency in killing and inhibiting planktonic cells. frontiersin.org | frontiersin.org |
| Thymol | Staphylococcus epidermidis, Pseudomonas aeruginosa | Increased potency in killing and inhibiting planktonic cells. frontiersin.org | frontiersin.org |
| Carvacrol | Staphylococcus epidermidis, Pseudomonas aeruginosa | Increased potency in killing and inhibiting planktonic cells. frontiersin.org | frontiersin.org |
| Pyrogallol | Various microorganisms causing periodontitis | Potent antibacterial activity. nih.gov | nih.gov |
Antioxidant Mechanisms in Biological Systems
Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. encyclopedia.pub The thiobisphenol structure is particularly effective in this regard.
Free Radical Scavenging in Vitro and Cell-Based Models
The antioxidant activity of Phenol, 2,2'-thiobis- analogues is largely due to the presence of hydroxyl groups on the aromatic rings. These hydroxyl groups can readily donate a hydrogen atom to a free radical, thereby stabilizing the radical and preventing it from causing oxidative damage to cellular components like DNA, proteins, and lipids. encyclopedia.pubscienceopen.com The resulting phenoxyl radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring, which makes the parent molecule an effective radical scavenger. scienceopen.com
In vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to evaluate the antioxidant capacity of phenolic compounds. nih.govcore.ac.ukresearchgate.net Studies on various phenolic compounds have consistently demonstrated their ability to effectively scavenge these and other free radicals in a concentration-dependent manner. nih.govcore.ac.ukresearchgate.net The number and position of hydroxyl groups, as well as the presence of other substituents on the aromatic ring, can influence the radical scavenging activity. nih.gov
Table 2: In Vitro Radical Scavenging Activity of Representative Phenolic Compounds
| Compound/Extract | Assay | Finding | Reference |
|---|---|---|---|
| Protocatechuic acid, pyrogallol, caffeic acid, gallic acid, propyl gallate | DPPH radical scavenging assay | Exhibited higher scavenging capacity than the synthetic antioxidant BHA. nih.gov | nih.gov |
| Loranthus grewinkii extract (high in phenols) | DPPH, NO, and ABTS free radical inhibition | Superior free radical inhibition. core.ac.ukresearchgate.net | core.ac.ukresearchgate.net |
| Pteropyrum olivieri extract | NO free radical inhibition | Potent inhibitory activity. core.ac.ukresearchgate.net | core.ac.ukresearchgate.net |
Inhibition of Lipid Peroxidation Pathways
Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cell membrane damage and the formation of cytotoxic byproducts. Phenolic antioxidants can interrupt this process by scavenging the lipid peroxyl radicals that propagate the chain reaction. internationalscholarsjournals.comresearchgate.net By donating a hydrogen atom to a lipid peroxyl radical, the phenolic compound terminates the chain reaction and prevents further damage to lipids. researchgate.net
The thioether linkage in Phenol, 2,2'-thiobis- and its analogues may also contribute to the inhibition of lipid peroxidation. Sulfur-containing compounds can act as peroxide decomposers, converting hydroperoxides into non-radical products, thus preventing the initiation of new peroxidation chains. This synergistic action of radical scavenging by the phenolic hydroxyl groups and peroxide decomposition by the thioether bridge can make thiobisphenols potent inhibitors of lipid peroxidation. researchgate.net
Investigation of Endocrine Activity and Receptor Binding
Certain phenolic compounds have been identified as endocrine-disrupting chemicals (EDCs) due to their ability to interfere with the body's endocrine system. mdpi.com This has led to investigations into the potential endocrine activity of Phenol, 2,2'-thiobis- analogues.
Ligand-Receptor Interaction Studies (e.g., Estrogen Receptor Binding)
The structural similarity of some phenolic compounds to endogenous hormones, such as estradiol, allows them to bind to hormone receptors, including the estrogen receptor (ER). frontiersin.org This binding can either mimic the effect of the natural hormone (agonist activity) or block its action (antagonist activity). The interaction of phenolic compounds with the estrogen receptor is a key area of research for assessing their potential endocrine-disrupting effects. frontiersin.orgnih.gov
Studies have shown that the binding of phenolic ligands to the estrogen receptor is influenced by the specific structure of the compound, including the position of the hydroxyl groups. chemrxiv.org For example, research on bisphenol A, a well-known endocrine disruptor, has detailed its binding to the human estrogen-related receptor gamma. nih.gov While specific data on the estrogen receptor binding of the parent compound Phenol, 2,2'-thiobis- is limited in the provided search results, the potential for such interactions exists due to its phenolic structure. Some tert-butyl-phenolic antioxidants have been identified as potential endocrine disruptors, though research into their specific mechanisms is ongoing. mdpi.com Further research is needed to fully characterize the ligand-receptor interactions of Phenol, 2,2'-thiobis- and its analogues and to determine their potential for endocrine activity. service.gov.uk
Development of Phenol, 2,2'-thiobis- Derivatives as Biochemical Probes
A notable advancement in this area is the creation of aza-phenol based macrocyclic fluorescent probes. These probes incorporate the foundational elements of the Phenol, 2,2'-thiobis- structure within a larger macrocyclic framework, enhancing their selectivity and binding capabilities for specific metal ions.
One such study details the synthesis of two Robson-type macrocyclic Schiff-base chemosensors, designated as H₂L1 and H₂L2. acs.org The synthesis of H₂L1 involves the condensation reaction of 2,6-diformyl-4-methylphenol with 2,2'-thiobis(ethylamine). acs.org This reaction creates a macrocycle where two phenol units are indirectly linked through a chain that contains thioether moieties.
These chemosensors have been engineered to act as "turn-on" fluorescent probes for the detection of various metal ions. acs.org The underlying sensing mechanism is based on the principle of Photoinduced Electron Transfer (PET) being inhibited upon metal ion binding, leading to a Chelation-Enhanced Fluorescence (CHEF) effect. acs.org In their free state, the lone pair of electrons on the nitrogen atoms of the macrocycle can quench the fluorescence of the phenolic fluorophore through PET. However, upon coordination with a metal ion, these electrons are engaged in the metal-ligand bond, which suppresses the PET process and results in a significant enhancement of the fluorescence emission.
The crystal structure of the complex formed between H₂L1 and zinc nitrate (B79036), [Zn(H₂L1)(NO₃)]NO₃, has been elucidated through X-ray crystallography, confirming a 1:1 metal-to-ligand stoichiometry. acs.org This structural insight has been crucial in understanding the PET-Off-CHEF-On sensing mechanism.
The utility of these probes extends to biological applications, as demonstrated by their use in cell imaging. Bioimaging studies using HepG2 cells have shown that both H₂L1 and H₂L2 can be taken up by the cells. A moderate green fluorescence is observed when the cells are treated with the ligands alone. However, upon the introduction of specific metal ions, the fluorescence intensity within the cells is significantly enhanced, indicating the successful detection of the target metal ions in a cellular environment. acs.org
Emerging Research Avenues and Future Outlook
Design and Synthesis of Novel Phenol (B47542), 2,2'-thiobis- Architectures with Enhanced Functionality
The fundamental structure of Phenol, 2,2'-thiobis-, consisting of two phenol rings linked by a sulfur atom, provides a versatile scaffold for the design and synthesis of new molecules with enhanced or specialized properties. ontosight.ainih.gov Researchers are actively exploring the introduction of various functional groups to the phenol rings to create novel architectures. These modifications aim to improve characteristics such as antioxidant efficiency, thermal stability, and solubility in specific media. ontosight.aicymitquimica.com
A notable area of research is the synthesis of macromolecular hindered phenol antioxidants. For instance, a novel polymeric antioxidant, hydroxyl-terminated polybutadiene-bound 2,2'-thiobis(4-methyl-6-tert-butylphenol), has been prepared. researchgate.net This was achieved by binding 2,2'-thiobis(4-methyl-6-tert-butylphenol) onto hydroxyl-terminated polybutadiene (B167195) using a diisocyanate linker. researchgate.net Such macromolecular structures offer advantages like reduced volatility and migration, making them suitable for long-term applications in polymers.
Another approach involves the synthesis of benzoxazine (B1645224) monomers from thiobisphenols. researchgate.net These monomers can be polymerized to form polybenzoxazines, a class of high-performance polymers known for their excellent thermal stability, low water absorption, and flame retardant characteristics. researchgate.net The flexibility in the molecular design of benzoxazine monomers allows for the incorporation of various functionalities, leading to materials with tailored properties for applications in coatings, adhesives, and composites. researchgate.net
Furthermore, research into the synthesis of optically active nanostructured polymers has utilized thiobisphenol derivatives. Chiral diacids have been reacted with 4,4'-thiobis(2-tert-butyl-5-methylphenol) through direct polyamidation to create novel polymer architectures. researchgate.net
The synthesis of these novel architectures often involves multi-step reactions, including condensation, nucleophilic addition, and polymerization. researchgate.netresearchgate.net For example, the synthesis of some thiobisphenol antioxidants involves reacting a substituted phenol with sulfur dichloride in a non-polar solvent. google.com The choice of reactants, solvents, and reaction conditions plays a crucial role in determining the final structure and properties of the resulting molecule. smolecule.comvulcanchem.com
Exploration of Advanced Catalytic Systems Based on Phenol, 2,2'-thiobis- Complexes
Complexes of Phenol, 2,2'-thiobis- and its derivatives with various transition metals are a significant focus of research for the development of advanced catalytic systems. The ability of the thiobisphenol ligand to coordinate with metal centers through its phenolic oxygen atoms and potentially the sulfur atom makes it a versatile platform for designing catalysts for a range of chemical transformations. vulcanchem.comacs.org
One area of exploration is in oxidation catalysis. Metal complexes of thiobisphenol derivatives have been investigated for their catalytic activity in oxidation reactions. vulcanchem.comudel.edu For example, a dicopper(II) complex based on the ligand 2,2'-thiobis(2,4-di-tert-butylphenol) was identified as a catalytically active species for the oxidation of ethanol (B145695) to acetaldehyde. udel.edu The unique electronic and steric properties of the thiobisphenol ligand can influence the activity and selectivity of the metal catalyst. udel.edu
In the realm of polymerization catalysis, titanium complexes with sulfide-linked bis(phenolato) ligands have shown enhanced activity in alkene polymerization compared to their methylene-bridged counterparts. acs.org The interaction of the sulfur donor with the Lewis acidic metal center can lead to higher coordination numbers and influence the catalytic behavior. acs.org For example, a titanium complex with a 2,2'-thiobis(6-tert-butyl-4-methylphenoxy) ligand has been reported to produce syndiotactic polystyrene and ethylene-styrene copolymers. acs.org
The synthesis of these catalytic complexes involves the reaction of the thiobisphenol ligand with a suitable metal precursor. For instance, trialkylaluminum compounds react with 2,2'-thiobis(6-tert-butyl-4-methylphenol) to form dinuclear aluminum complexes. acs.org These complexes can further react with Lewis bases to produce monomeric five-coordinate species. acs.org The structural characterization of these complexes is crucial for understanding their catalytic mechanisms.
Furthermore, research is being conducted on the use of thiobisphenol complexes in other catalytic applications, such as in catalytic or thermal reformates for improving the research octane (B31449) number of gasoline. justia.com The design of these catalysts often involves modifying the substituents on the phenol rings to tune the electronic and steric environment around the metal center, thereby optimizing catalytic performance.
Development of Next-Generation Materials with Tailored Properties
The unique chemical structure of Phenol, 2,2'-thiobis- and its derivatives makes them valuable building blocks for the development of next-generation materials with customized properties. ontosight.ai Their inherent antioxidant and stabilizing capabilities are being leveraged in the creation of advanced polymers and composites with enhanced durability and performance. ontosight.aismolecule.com
One significant area of development is in high-performance polymers. As an example, polybenzoxazines derived from thiobisphenol-based benzoxazine monomers exhibit superior thermal stability, low moisture absorption, and excellent flame retardancy. researchgate.net These properties make them ideal for applications in demanding environments, such as in the aerospace and electronics industries. researchgate.net The versatility in the synthesis of benzoxazine monomers allows for the incorporation of different functional groups, enabling the fine-tuning of material properties like self-healing, self-cleaning, and shape memory. researchgate.net
Another avenue of research is the development of advanced polymer additives. By chemically binding thiobisphenol antioxidants to polymer backbones, researchers are creating macromolecular antioxidants with reduced migration and improved long-term stability. researchgate.net This approach is particularly beneficial for materials used in food packaging and medical devices where low additive leaching is critical.
Furthermore, thiobisphenol derivatives are being explored in the formulation of specialized epoxy resins. For instance, Oxirane, 2,2'-[thiobis(4,1-phenyleneoxymethylene)]bis- serves as a cross-linking agent in the synthesis of polymers and resins. The thioether linkage in these resins can impart different thermal and mechanical properties compared to their oxygen-based ether counterparts.
The table below summarizes some examples of next-generation materials incorporating Phenol, 2,2'-thiobis- derivatives and their tailored properties.
| Material Type | Phenol, 2,2'-thiobis- Derivative Used | Tailored Property | Potential Application |
| Polybenzoxazine | Benzoxazine monomer from 4,4'-thiobisphenol | High thermal stability, low moisture absorption | Aerospace components, electronic encapsulants researchgate.net |
| Macromolecular Antioxidant | Hydroxyl-terminated polybutadiene-bound 2,2'-thiobis(4-methyl-6-tert-butylphenol) | Reduced migration, enhanced durability | Food packaging, medical tubing researchgate.net |
| Epoxy Resin | Oxirane, 2,2'-[thiobis(4,1-phenyleneoxymethylene)]bis- | Modified thermal and mechanical properties | High-performance composites, adhesives |
| Optically Active Polymer | Polymer from 4,4'-thiobis(2-tert-butyl-5-methylphenol) and chiral diacids | Chirality, nanostructure | Chiral separations, advanced optics researchgate.net |
Integration of Predictive Modeling and High-Throughput Experimentation in Research
The fields of predictive modeling and high-throughput experimentation (HTE) are increasingly being integrated into the research and development of Phenol, 2,2'-thiobis- and its derivatives to accelerate the discovery of new compounds and materials with desired properties. wikipedia.orgpatheon.com
Predictive Modeling:
Predictive modeling utilizes mathematical algorithms and computational simulations to forecast the properties and behavior of molecules. qlik.commdpi.com In the context of Phenol, 2,2'-thiobis- research, this can involve:
Quantitative Structure-Activity Relationship (QSAR) studies: These models correlate the chemical structure of thiobisphenol derivatives with their biological or chemical activity, such as antioxidant efficacy or catalytic performance. nih.gov By identifying key structural descriptors, researchers can design new molecules with enhanced activity.
Molecular Docking and Dynamics Simulations: These computational techniques can predict how thiobisphenol-based ligands will bind to metal centers in catalysts or interact with polymer chains. nih.gov This helps in understanding reaction mechanisms and designing more effective catalysts and stabilizers.
Prediction of Physicochemical Properties: Models can be used to estimate properties like solubility, melting point, and thermal stability of novel thiobisphenol derivatives, guiding synthesis efforts towards compounds with desirable characteristics. patheon.com
High-Throughput Experimentation (HTE):
HTE involves the use of robotics, automation, and miniaturized assays to rapidly screen large numbers of compounds or reaction conditions. wikipedia.orgsigmaaldrich.combmglabtech.com In the research of Phenol, 2,2'-thiobis-, HTE can be applied to:
Catalyst Screening: Rapidly test the catalytic activity of a library of thiobisphenol-metal complexes for a specific reaction, allowing for the quick identification of promising candidates. sigmaaldrich.com
Formulation Optimization: Efficiently screen the performance of various thiobisphenol derivatives as antioxidants or stabilizers in different polymer formulations.
Synthesis Condition Optimization: Quickly evaluate the impact of different solvents, temperatures, and catalysts on the yield and purity of thiobisphenol synthesis. bmglabtech.com
The integration of these two powerful approaches creates a synergistic workflow. Predictive models can be used to design a focused library of promising thiobisphenol derivatives, which can then be synthesized and screened using HTE. The experimental data from HTE can, in turn, be used to refine and improve the predictive models, creating a closed-loop discovery cycle. This integrated approach has the potential to significantly reduce the time and cost associated with developing new and improved materials based on the Phenol, 2,2'-thiobis- scaffold. researchgate.net
Sustainable Synthesis and Environmental Applications of Phenol, 2,2'-thiobis- Derivatives
In line with the growing emphasis on green chemistry, research is focusing on developing more sustainable methods for the synthesis of Phenol, 2,2'-thiobis- and its derivatives, as well as exploring their potential in environmental applications.
Sustainable Synthesis:
Traditional synthesis routes for thiobisphenols may involve the use of hazardous reagents and solvents. google.com Current research aims to address these issues through several approaches:
Greener Solvents and Catalysts: Efforts are being made to replace traditional organic solvents with more environmentally benign alternatives, such as water or bio-based solvents. google.com The use of more efficient and recyclable catalysts is also being explored to minimize waste.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus reducing the generation of byproducts.
Bio-based Feedstocks: Investigating the use of renewable resources, such as natural phenols, for the synthesis of thiobisphenol derivatives. researchgate.net For example, the synthesis of bio-based benzoxazines can utilize phenols and amines derived from biological sources instead of petroleum. researchgate.net
One patented method for the preparation of a nickel-containing thiobisphenol complex highlights efforts to improve reaction stability and reduce environmental pollution by using water-miscible solvents and separating the use of n-butylamine and the nickel salt to avoid the formation of certain byproducts. google.com
Environmental Applications:
The unique properties of Phenol, 2,2'-thiobis- derivatives also open up possibilities for their use in environmental remediation and protection.
Antioxidants for Bio-based Materials: As the use of biodegradable and bio-based polymers increases, the need for effective and compatible stabilizers becomes crucial. Thiobisphenol derivatives can act as antioxidants to protect these materials from degradation, extending their service life and performance. cymitquimica.com
Components of Environmentally Friendly Lubricants: The antioxidant properties of thiobisphenols are valuable in formulating lubricants with improved oxidative stability, potentially leading to longer-lasting and more environmentally friendly lubricant formulations. ontosight.ai
Removal of Pollutants: The ability of thiobisphenol ligands to form complexes with metal ions suggests potential applications in the removal of heavy metal pollutants from water. The sulfur and oxygen donor atoms can chelate with metal ions, facilitating their separation from aqueous solutions. While direct research in this area for Phenol, 2,2'-thiobis- is emerging, the principle is well-established for similar chelating agents.
Q & A
Q. What are the optimal synthesis routes and purification methods for 2,2'-thiobis-phenol derivatives?
- Methodological Answer : Synthesis typically involves coupling substituted phenols with sulfur-containing reagents (e.g., sulfur monochloride). For example, 2,2'-thiobis(4-methyl-6-tert-butylphenol) is synthesized by reacting 4-methyl-6-tert-butylphenol with SCl₂ under inert conditions . Purification often uses recrystallization from ethanol or column chromatography. Analytical HPLC (≥95% purity) and NMR are critical for confirming structure and purity .
Table 1 : Common Derivatives and Synthesis Conditions
| Derivative | Reactants | Conditions | Reference |
|---|---|---|---|
| 2,2'-thiobis(4,6-dichlorophenol) | 4,6-dichlorophenol + SCl₂ | N₂ atmosphere, 60–80°C | |
| 2,2'-thiobis(4-methyl-6-t-butylphenol) | 4-methyl-6-t-butylphenol + SCl₂ | Reflux in toluene |
Q. How can researchers confirm the structural integrity of 2,2'-thiobis-phenol compounds?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To verify phenolic -OH (δ 5.1–5.3 ppm) and aryl-S-aryl linkages (no direct protons).
- FT-IR : Confirm S-O/S-S stretches (1050–1150 cm⁻¹) and phenolic O-H (3200–3600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ for C₁₄H₁₈O₂S₂ at m/z 306.08) .
Q. What experimental designs are used to evaluate antioxidant efficiency in polymer stabilization?
- Methodological Answer :
- Oxidative Induction Time (OIT) : Measure via DSC under O₂ at 150–200°C to assess thermal stability .
- Accelerated UV Aging : Expose polymer films to UV-B radiation (λ = 310 nm) and track carbonyl index (FT-IR) to quantify degradation .
- Comparative Studies : Test derivatives against commercial antioxidants (e.g., BHT) in polypropylene or polyethylene matrices .
Advanced Research Questions
Q. How does structural substitution impact the UV-stabilizing efficacy of 2,2'-thiobis-phenol derivatives?
- Methodological Answer :
- Electron-Donating Groups (e.g., -CH₃, -t-Bu) : Enhance radical scavenging by stabilizing phenolic -O• intermediates. For example, 2,2'-thiobis(6-t-butyl-4-methylphenol) shows 2× longer OIT than unsubstituted analogs .
- Steric Hindrance : Bulky substituents (e.g., -t-Bu) reduce sulfur oxidation, improving longevity in polyolefins .
- Computational Modeling : Use DFT to calculate HOMO-LUMO gaps and predict antioxidant activity .
Q. What mechanisms underlie the developmental toxicity of thiodiglycol (2,2'-thiobis-ethanol) in biological systems?
- Methodological Answer :
- In Vivo Models : Administer thiodiglycol orally to Sprague-Dawley rats (0–500 mg/kg/day) during gestation. Track teratogenicity (e.g., skeletal malformations) and maternal toxicity .
- Metabolite Analysis : Use LC-MS/MS to detect sulfonic acid derivatives in urine, linking bioactivation pathways to toxicity .
- Contradictions : While low doses (<100 mg/kg) show no effects, higher doses (≥300 mg/kg) cause dose-dependent embryolethality. Confounding factors (e.g., maternal stress) require controlled pair-fed studies .
Q. How can researchers reconcile contradictory data on the environmental persistence of 2,2'-thiobis-phenol derivatives?
- Methodological Answer :
- Hydrolysis Studies : Test pH-dependent degradation (e.g., half-life of 14 days at pH 9 vs. 6 months at pH 4) .
- Soil Microcosms : Analyze aerobic/anaerobic degradation using ¹⁴C-labeled compounds and monitor CO₂ evolution .
- Data Harmonization : Cross-reference EPA/NIH spectral libraries (e.g., MW 166.24 for thiodiglycol derivatives) and NIST thermophysical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
